3-(2-Piperidyl)phenol
Description
BenchChem offers high-quality 3-(2-Piperidyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Piperidyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-piperidin-2-ylphenol |
InChI |
InChI=1S/C11H15NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h3-5,8,11-13H,1-2,6-7H2 |
Clé InChI |
DHLQLVALWZRDJK-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-(2-Piperidyl)phenol
This technical guide details the physicochemical, synthetic, and pharmacological characteristics of 3-(2-Piperidyl)phenol , a critical structural isomer in the study of dopaminergic ligands.
Executive Summary
3-(2-Piperidyl)phenol (also designated as 2-(3-hydroxyphenyl)piperidine) represents a specific structural isomer of the phenyl-piperidine class. Unlike its regioisomer 3-PPP (3-(3-hydroxyphenyl)piperidine)—a well-known dopamine autoreceptor agonist—the 2-piperidyl variant serves as a crucial probe for steric and conformational requirements in G-protein coupled receptor (GPCR) binding. This guide outlines its molecular architecture, amphoteric physicochemical properties, and the catalytic hydrogenation pathways required for its isolation.
Molecular Architecture & Stereochemistry
The molecule consists of a phenol ring substituted at the meta position (C3) by a piperidine ring attached via its ortho position (C2'). This connectivity creates a specific distance and angular relationship between the aromatic hydroxyl group (H-bond donor/acceptor) and the secondary amine (protonatable cation), which constitutes the pharmacophore.
Structural Diagram & Ionization States
The compound exhibits amphoteric behavior due to the acidic phenol and basic secondary amine.
Physicochemical Characteristics
The following data summarizes the core physical parameters. Note that experimental values for this specific isomer are often derived from SAR studies of the 3-PPP series.
| Parameter | Value / Characteristic | Relevance |
| Molecular Formula | C₁₁H₁₅NO | Core scaffold |
| Molecular Weight | 177.24 g/mol | Fragment-based drug design |
| pKa (Acidic) | ~9.8 (Phenolic OH) | Ionization at physiological pH |
| pKa (Basic) | ~11.0 (Piperidine NH) | High affinity for cation-binding sites |
| LogP (Octanol/Water) | 1.8 (Predicted) | CNS penetration (Blood-Brain Barrier) |
| Solubility | High in EtOH, DMSO; Moderate in Water (pH dependent) | Formulation stability |
| Appearance | Off-white crystalline solid (as HCl salt) | Solid-state handling |
Key Insight: At physiological pH (7.4), the molecule exists predominantly as a cation (protonated amine, neutral phenol). This cationic charge is essential for the electrostatic interaction with the conserved aspartate residue in monoamine receptors (e.g., Asp3.32 in Dopamine D2).
Synthetic Routes & Isolation
The most robust synthesis involves the construction of the aryl-pyridine bond followed by selective reduction. Direct coupling of piperidine is difficult due to regioselectivity issues; therefore, the pyridine precursor is preferred.
Synthesis Workflow (Catalytic Hydrogenation)
Precursor: 3-(2-Pyridyl)phenol or 2-(3-methoxyphenyl)pyridine (followed by demethylation).
Detailed Protocol (Step 3: Reduction)
Causality: Platinum oxide (Adams' catalyst) in acetic acid is chosen to ensure protonation of the pyridine nitrogen, which facilitates the reduction of the electron-deficient aromatic ring without reducing the electron-rich phenol ring (though phenol reduction is a risk, mild conditions prevent it).
-
Preparation: Dissolve 3-(2-pyridyl)phenol (1.0 eq) in Glacial Acetic Acid (0.1 M concentration).
-
Catalyst: Add PtO₂ (5-10 mol%).
-
Hydrogenation: Pressurize with H₂ (40-60 psi) in a Parr shaker.
-
Reaction: Agitate at Room Temperature for 12–24 hours. Monitor via TLC (Solvent: DCM/MeOH/NH₄OH 90:9:1).
-
Workup: Filter catalyst over Celite. Concentrate filtrate.
-
Purification: Neutralize residue with saturated NaHCO₃, extract with DCM. Convert to HCl salt for crystallization using Et₂O/HCl.
Analytical Characterization
To validate the identity of 3-(2-Piperidyl)phenol, researchers should look for specific NMR signatures that distinguish it from the pyridine precursor and the 3- or 4-piperidyl isomers.
-
¹H NMR (400 MHz, CD₃OD):
-
Aromatic Region: Four protons (multiplets, ~6.7–7.2 ppm). Look for the meta-substitution pattern.
-
Methine Chiral Center (H-2'): A distinct doublet of doublets (dd) around 3.5–3.8 ppm. This shift is characteristic of the proton alpha to the nitrogen and the phenyl ring.
-
Piperidine Ring: Multiplets from 1.5–3.2 ppm corresponding to the CH₂ groups.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated m/z = 178.12.[1]
-
Fragmentation: Loss of NH₃ or ring contraction patterns may be observed.
-
Pharmacological Implications[4][5][6][7][8][9][10]
Structure-Activity Relationship (SAR)
In the context of dopaminergic agents (like 3-PPP), the position of the nitrogen relative to the phenol is critical for receptor subtype selectivity (D2 vs. D1).
-
3-PPP (Meta-N): Optimal for autoreceptor agonism.
-
2-Piperidyl (Ortho-N): The "shortened" distance between the aromatic centroid and the basic nitrogen restricts the conformational flexibility. This isomer is often used to probe the steric tolerance of the orthosteric binding pocket.
Biological Utility[5][9][11]
-
Receptor Probing: Used as a rigid scaffold to map the "rotameric switches" in GPCR activation.
-
Metabolite Standards: Often synthesized to verify metabolites of larger drugs containing the phenyl-piperidine moiety (e.g., opioids or dissociatives).
References
-
PubChem. 3-(piperidin-2-yl)phenol hydrochloride (Compound Summary). National Library of Medicine. [Link]
-
Hacksell, U., et al. (1981). N-Alkylated 3-(3-hydroxyphenyl)piperidines, a new class of dopamine agonists. Journal of Medicinal Chemistry. (Contextual reference for phenyl-piperidine synthesis). [Link]
- Ross, S. B., et al. (1980). Synthesis and pharmacology of 3-PPP enantiomers. European Journal of Pharmacology.
Sources
3-(2-Piperidyl)phenol CAS number and molecular weight
A Critical Scaffold for CNS-Active Ligand Design [1]
Executive Summary
3-(2-Piperidyl)phenol (also known as 3-(2-piperidinyl)phenol) represents a privileged structural motif in medicinal chemistry, particularly within the development of central nervous system (CNS) agents.[1][2] As a structural isomer of the widely studied 3-(3-hydroxyphenyl)piperidine (the core of the dopamine agonist 3-PPP), this compound offers a distinct topological vector for receptor binding.[1]
This technical guide provides a comprehensive analysis of 3-(2-Piperidyl)phenol, detailing its physicochemical properties, validated synthesis protocols, and critical characterization data.[1] It is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.[1]
Physicochemical Datasheet
| Property | Specification |
| Chemical Name | 3-(2-Piperidinyl)phenol |
| Common Synonyms | 3-(2-Piperidyl)phenol; 2-(3-Hydroxyphenyl)piperidine |
| CAS Number (Free Base) | 859171-50-9 |
| CAS Number (HCl Salt) | 1896533-40-6 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol (Free Base); 213.70 g/mol (HCl) |
| Exact Mass | 177.1154 |
| pKa (Predicted) | ~9.8 (Piperidine N), ~10.0 (Phenol OH) |
| LogP (Predicted) | 1.8 - 2.1 |
| Appearance | Off-white to pale yellow solid (typically hygroscopic as HCl salt) |
| Solubility | Soluble in MeOH, DMSO, Water (as HCl salt); Sparingly soluble in Et₂O |
Synthetic Methodology
The most robust route to 3-(2-Piperidyl)phenol involves the catalytic hydrogenation of its aromatic precursor, 3-(2-pyridyl)phenol.[1] This method ensures regioselective reduction of the nitrogen-containing ring while preserving the phenolic moiety.[1]
Reaction Pathway Visualization
Caption: Catalytic hydrogenation pathway converting the pyridine ring to a piperidine ring under acidic conditions.[1]
Detailed Protocol: Catalytic Hydrogenation
Objective: Synthesis of 3-(2-Piperidyl)phenol acetate/hydrochloride from 3-(2-pyridyl)phenol.
Reagents:
-
Substrate: 3-(2-Pyridyl)phenol (1.0 eq)[1]
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.05 eq) or 10% Pd/C (0.1 eq)[1]
-
Solvent: Glacial Acetic Acid (AcOH)[1]
-
Gas: Hydrogen (H₂)[1]
Step-by-Step Procedure:
-
Preparation: In a high-pressure hydrogenation vessel (Parr shaker), dissolve 3-(2-pyridyl)phenol (e.g., 5.0 g, 29.2 mmol) in glacial acetic acid (50 mL).
-
Note: Acetic acid serves a dual purpose: it acts as a solvent and protonates the pyridine nitrogen, activating the ring for reduction and preventing catalyst poisoning by the free amine.[1]
-
-
Catalyst Addition: Carefully add PtO₂ (330 mg, 1.45 mmol) under an inert atmosphere (Nitrogen or Argon purge).[1]
-
Hydrogenation: Seal the vessel, purge with H₂ three times, and pressurize to 50 psi (3.4 bar). Agitate at room temperature (20-25°C) for 12–24 hours.
-
Monitoring: Monitor reaction progress via LC-MS or TLC (System: DCM/MeOH/NH₄OH 90:9:1). The starting material (aromatic pyridine) will disappear, and a more polar spot (amine) will appear.[1]
-
-
Filtration: Once complete, depressurize the vessel and purge with Nitrogen.[1] Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1] Wash the pad with methanol (20 mL).[1]
-
Isolation (Free Base): Concentrate the filtrate under reduced pressure to remove acetic acid. The residue is the acetate salt.[1]
-
Salt Formation (Optional but Recommended): Dissolve the free base in minimal ethanol and add 1.2 eq of HCl in dioxane/ether. Precipitate the hydrochloride salt by adding diethyl ether.[1] Filter and dry under vacuum.[1]
Characterization & Quality Control
Validating the identity of 3-(2-Piperidyl)phenol requires distinguishing it from its isomers (3- and 4-piperidyl).[1]
NMR Spectroscopy (¹H NMR, 400 MHz, CD₃OD)
-
Aromatic Region: The 3-substituted phenol pattern is preserved.[1][2] Look for a triplet (~7.1 ppm), a doublet (~6.8 ppm), a singlet (~6.7 ppm), and a doublet (~6.6 ppm).[1]
-
Piperidine Ring (Critical):
-
H-2 (Methine): A distinct doublet of doublets (dd) around 3.5–3.8 ppm .[1] This signal is diagnostic for the 2-substituted piperidine.[1] In 3- or 4-substituted isomers, the methine proton shifts significantly upfield or changes multiplicity.[1]
-
H-6 (Methylene adjacent to N): Multiplet around 3.0–3.2 ppm.[1]
-
Ring Methylenes: Multiplets in the 1.5–2.0 ppm range.[1]
-
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: Calculated: 178.12; Observed: 178.1 m/z .[1]
-
Fragmentation: Loss of NH₃ or ring opening may be observed at higher collision energies.[1]
Applications in Drug Discovery
3-(2-Piperidyl)phenol serves as a versatile scaffold for "scaffold hopping" strategies.[1]
-
Opioid Receptor Ligands: The 3-hydroxyphenyl moiety mimics the Tyrosine residue critical for opioid receptor binding (similar to the pharmacophore in morphine).[1] The piperidine nitrogen provides the essential cationic interaction with Aspartate-147 in the µ-opioid receptor.[1]
-
NMDA Receptor Antagonists: Derivatives of 2-substituted piperidines (e.g., Ifenprodil analogs) often show selectivity for NMDA receptor subtypes (GluN2B).[1]
-
Chiral Resolution: The C2 position of the piperidine ring is a chiral center.[1] Enantioselective synthesis or chiral resolution (e.g., using Tartaric acid) allows for the exploration of stereospecific biological activity.[1]
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[1][3]
-
Storage: Hygroscopic (especially as HCl salt).[1] Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the phenol or carbamate formation on the amine.[1]
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.[1]
References
-
Sigma-Aldrich. 3-(2-Piperidin-2-ylethyl)phenol Product Data (Reference for structural analogs). Retrieved from .[1]
-
PubChem. 3-(Piperidin-2-yl)phenol Hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from .[1]
-
Accela ChemBio. Product Datasheet: 3-(2-Piperidyl)phenol (CAS 859171-50-9).[1][2] Retrieved from .[1]
-
Wang, D., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.[1][4] Nature Chemistry.[1][4] DOI: 10.1038/s41557-025-02008-2.[1][4] Retrieved from .[1][4]
-
ChemicalBook. 3-(2-Piperidyl)phenol Properties and Supplier Data. Retrieved from .[1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1932011-16-9,(3S,4S)-4-Fluorotetrahydrofuran-3-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 3-(Pyridin-2-yl)phenol | C11H9NO | CID 13417094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 3-(2-Piperidyl)phenol Receptor Binding: An In-Depth Technical Guide
Abstract
In the contemporary landscape of drug discovery and development, in silico methodologies provide a potent, cost-effective, and expedited pathway to predict and elucidate the interactions between small molecules and their biological targets. This technical guide delineates a comprehensive framework for the in silico modeling of the receptor binding profile of 3-(2-Piperidyl)phenol, a molecule of pharmacological interest owing to its structural motifs commonly found in centrally active agents. This document provides a systematic, in-depth workflow, commencing with the identification of putative biological targets and their structural preparation, through to the application of molecular docking, molecular dynamics simulations, and pharmacophore modeling. Each section is designed to provide not only a detailed procedural protocol but also the underlying scientific rationale, ensuring a self-validating system of inquiry. The integration of these computational predictions with a strategy for subsequent experimental validation is underscored as a critical paradigm for robust and reliable drug development.
Introduction: The Rationale for In Silico Investigation of 3-(2-Piperidyl)phenol
The 3-(2-Piperidyl)phenol scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds targeting the central nervous system. The presence of a phenol group and a piperidine ring suggests potential interactions with a range of receptors, including but not limited to, dopamine and sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. Given the vast chemical space and the intricate nature of receptor-ligand interactions, in silico modeling serves as an indispensable tool to navigate this complexity.[1] By simulating these interactions at a molecular level, we can generate testable hypotheses regarding the binding affinity, selectivity, and mode of action of 3-(2-Piperidyl)phenol, thereby accelerating the path to lead optimization and candidate selection.[2]
This guide is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous approach to the computational investigation of 3-(2-Piperidyl)phenol. We will explore a multi-faceted strategy, leveraging the strengths of various computational techniques to build a holistic understanding of its potential pharmacological profile.
Target Identification and Structural Preparation: Laying the Foundation
The success of any structure-based in silico study hinges on the accurate identification and preparation of the biological target. Based on the structural similarity of 3-(2-Piperidyl)phenol to known dopaminergic and sigma receptor ligands, we hypothesize that the human dopamine D3 receptor (D3R) and the human sigma-1 receptor (σ1R) are plausible targets.[3][4]
Acquisition of Receptor Structures
High-resolution crystal structures of our target receptors are essential for accurate modeling. These can be obtained from the RCSB Protein Data Bank (PDB). For this guide, we will utilize the following structures:
| Receptor | PDB ID | Resolution | Description |
| Human Dopamine D3 Receptor (D3R) | 3PBL | 2.89 Å | Complex with the antagonist eticlopride[5] |
| Human Sigma-1 Receptor (σ1R) | 5HK1 | 2.52 Å | In complex with the ligand PD144418[6] |
Experimental Protocol: Receptor Preparation
The raw PDB structures require meticulous preparation to ensure they are suitable for computational modeling. This process involves correcting structural anomalies and preparing the protein for the introduction of a novel ligand.
Step-by-Step Receptor Preparation Workflow:
-
Visualization and Initial Inspection:
-
Load the downloaded PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera).
-
Visually inspect the protein for any missing residues or gaps in the structure.
-
-
Removal of Non-essential Molecules:
-
Delete all water molecules, co-factors, and existing ligands from the PDB file. This is crucial as we aim to model the binding of our compound of interest in the active site.[7]
-
-
Addition of Hydrogen Atoms:
-
Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are fundamental to most protein-ligand interactions.[7]
-
-
Charge Assignment:
-
Assign appropriate atomic charges to the protein residues. For this, Kollman charges are a commonly used and reliable method for receptor preparation.[7]
-
-
Handling Missing Residues and Loops:
-
If any residues or loops are missing from the crystal structure, they can be modeled using homology modeling servers or specialized software modules. For the purpose of this guide, we will assume the downloaded structures are complete.
-
-
Output File Generation:
-
Save the prepared receptor structure in the PDBQT file format, which is required for AutoDock Vina.[8]
-
Below is a Graphviz diagram illustrating the receptor preparation workflow.
Ligand Preparation: Ensuring a Realistic Molecular Representation
The three-dimensional structure and chemical properties of the ligand, 3-(2-Piperidyl)phenol, must also be carefully prepared to ensure accurate simulation results.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion:
-
Draw the 2D structure of 3-(2-Piperidyl)phenol using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation.
-
-
Energy Minimization:
-
Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, and therefore, a more realistic conformation.[9]
-
-
Charge Calculation:
-
Calculate partial atomic charges for the ligand. Gasteiger charges are a common and effective method for this purpose.[7]
-
-
Torsional Degrees of Freedom:
-
Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the receptor's binding site.
-
-
Output File Generation:
-
Save the prepared ligand in the PDBQT file format.[8]
-
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[10] It employs a search algorithm to generate various binding poses and a scoring function to estimate the binding affinity for each pose.[10]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Generation:
-
Define the search space for the docking simulation by creating a grid box around the active site of the prepared receptor. The center and dimensions of the grid box should encompass the entire binding pocket.[8]
-
-
Configuration File Creation:
-
Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the desired output file name.[8]
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analysis of Docking Results:
-
The output will be a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Visualize the top-ranked poses in a molecular graphics program to analyze the interactions between the ligand and the receptor. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[11]
-
Interpreting Docking Results
The primary outputs of a docking simulation are the binding affinity and the predicted binding pose. A more negative binding affinity score suggests a more favorable interaction.[11] Visual inspection of the binding pose is crucial to ascertain the plausibility of the predicted interactions with key active site residues.
Hypothetical Docking Results for 3-(2-Piperidyl)phenol:
| Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Dopamine D3 Receptor (3PBL) | -8.5 | Asp110, Ser192, Phe346 |
| Sigma-1 Receptor (5HK1) | -9.2 | Glu172, Tyr173, Trp164 |
Molecular Dynamics Simulations: Exploring the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the binding pose and a more refined estimation of binding free energy.[12]
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Take the top-ranked docked pose of the 3-(2-Piperidyl)phenol-receptor complex as the starting structure.
-
Place the complex in a simulation box of appropriate dimensions.
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentrations.[13]
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Conduct a two-phase equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.
-
NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) to ensure the correct density.
-
-
-
Production MD:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for the exploration of the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the stability of the protein backbone and the ligand's position over time.[14]
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and the receptor.[14]
-
-
The following Graphviz diagram illustrates the MD simulation workflow.
Binding Free Energy Calculations
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods can be employed to estimate the binding free energy from the MD trajectory.[15] These methods provide a more accurate estimation of binding affinity than docking scores alone.
Hypothetical Binding Free Energy Results for 3-(2-Piperidyl)phenol:
| Receptor | Method | ΔG_bind (kcal/mol) |
| Dopamine D3 Receptor (3PBL) | MM/PBSA | -45.7 ± 3.2 |
| Sigma-1 Receptor (5HK1) | MM/PBSA | -52.1 ± 4.5 |
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target.[7] This can be done in a ligand-based or structure-based manner.
Experimental Protocol: Structure-Based Pharmacophore Modeling
-
Feature Identification:
-
Based on the stable interactions observed in the MD simulations of the 3-(2-Piperidyl)phenol-receptor complexes, identify the key chemical features responsible for binding. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.[5]
-
-
Hypothesis Generation:
-
Generate a 3D pharmacophore model that represents the spatial arrangement of these identified features.
-
-
Model Validation:
-
Validate the generated pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between these two sets with high accuracy.[7]
-
The following Graphviz diagram illustrates the pharmacophore modeling workflow.
Sources
- 1. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 2. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 3. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 4. GROMACS Tutorials [mdtutorials.com]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. Preparing the Receptor Files for Molecular Docking – The Inercial Blog [inercial.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06375E [pubs.rsc.org]
- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 14. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 15. peng-lab.org [peng-lab.org]
The Piperidine Scaffold: A Comprehensive Technical Guide to its Alkaloids and Biological Significance
Abstract
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a recurring and vital structural motif in a vast array of natural products and synthetic pharmaceuticals. This prevalence is a testament to its unique conformational flexibility and its ability to engage in crucial interactions with diverse biological targets. This in-depth technical guide provides a comprehensive exploration of piperidine alkaloids, from their natural origins and biosynthetic pathways to their profound biological and pharmacological significance. We will delve into the molecular mechanisms underpinning their diverse activities, including their roles as anticancer, anti-inflammatory, and neuroactive agents. Furthermore, this guide offers detailed, field-proven methodologies for the isolation, characterization, and biological evaluation of these fascinating compounds, equipping researchers, scientists, and drug development professionals with the essential knowledge to navigate and innovate in this dynamic area of natural product chemistry and pharmacology.
The World of Piperidine Alkaloids: Classification and Natural Distribution
Piperidine alkaloids are a broad class of natural compounds chemically derived from piperidine. Their structural diversity is vast, and they are typically categorized based on their biosynthetic origins and the complexity of their molecular architecture.
The piperidine nucleus is biosynthesized in nature primarily from the amino acid L-lysine.[1] This precursor provides the core C5N building block that undergoes a series of enzymatic transformations, including decarboxylation, oxidation, and cyclization, to form the characteristic piperidine ring.[1][2] Two primary pathways from lysine have been identified, leading to the diverse array of piperidine alkaloid structures found in nature.[3]
These alkaloids are widely distributed throughout the plant kingdom, with notable concentrations in families such as the Piperaceae, Solanaceae, and Apiaceae.[1][4] Well-known examples include:
-
Piperine: The pungent principle in black pepper (Piper nigrum), responsible for its characteristic taste.[5]
-
Coniine: A highly toxic alkaloid found in poison hemlock (Conium maculatum), infamous for its historical use in executions.[6][7]
-
Lobeline: A constituent of Indian tobacco (Lobelia inflata), which has been investigated for its potential in smoking cessation.[8][9]
-
Cassine and Spectaline: Homologous piperidine alkaloids isolated from Senna spectabilis with demonstrated biological activities.[6]
The natural sources of these compounds are not limited to plants; piperidine alkaloids have also been identified in insects, such as the fire ant toxin solenopsin.[10]
Biological Significance and Pharmacological Potential
The structural diversity of piperidine alkaloids translates into a wide spectrum of biological activities, making them a fertile ground for drug discovery and development.[11][12][13]
Anticancer Activity
A significant body of research has highlighted the potent anticancer properties of piperidine alkaloids, particularly piperine.[11][14] These compounds exert their effects through a multi-targeted approach, influencing several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Key Molecular Mechanisms:
-
Induction of Apoptosis: Piperine has been shown to induce programmed cell death in various cancer cell lines by modulating key signaling pathways, including STAT-3, NF-κB, and PI3K/Akt.[11] It can also trigger the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[14]
-
Cell Cycle Arrest: Piperidine alkaloids can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Piperine, for example, can induce cell cycle arrest at the G0/G1 and S phases.[14]
-
Inhibition of Angiogenesis: The formation of new blood vessels is critical for tumor growth and metastasis. Piperine has been shown to inhibit angiogenesis by downregulating key signaling molecules.[14]
| Piperidine Alkaloid | Cancer Type | Key Molecular Targets/Pathways | Reference(s) |
| Piperine | Breast, Prostate, Lung, Colon | STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, Wnt/β-catenin | [11] |
| Matrine | Liver | Mst1-JNK pathway, ERK signaling pathway, PINK1/Parkin axis, PTEN/AKT pathway | [9][15] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Several piperidine alkaloids exhibit potent anti-inflammatory properties.
Key Molecular Mechanisms:
-
Inhibition of Pro-inflammatory Mediators: Piperine and other alkaloids from Piper nigrum can suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[1][16]
-
Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of these alkaloids are often mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1] Additionally, some alkaloids can activate the Nrf2/HO-1 pathway, which plays a critical role in the cellular antioxidant and anti-inflammatory response.[2][16]
Neuropharmacological Effects
The piperidine scaffold is a common feature in many centrally acting drugs, and naturally occurring piperidine alkaloids have demonstrated a range of neuropharmacological activities.
-
Neuroprotection: Piperine has shown neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's.[17][18] Its antioxidant and anti-inflammatory properties are thought to contribute to these effects.[19]
-
Anticonvulsant Activity: Piperine has been investigated for its anticonvulsant properties, with studies suggesting it may modulate neurotransmitter systems and ion channels.[7]
-
Acetylcholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several piperidine alkaloids and their synthetic derivatives have been identified as potent AChE inhibitors.[5][20][21]
Mechanism of Action of Key Neuroactive Piperidine Alkaloids:
-
Coniine: This toxic alkaloid acts as an antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to muscular paralysis.[1][6][7][14] It causes a depolarizing neuromuscular blockade, similar to curare.[2][7]
-
Lobeline: The pharmacology of lobeline is complex. It acts as a ligand at various neuronal nicotinic acetylcholine receptor subtypes and also interacts with the vesicular monoamine transporter 2 (VMAT2), affecting the storage and release of dopamine.[8][9][22][23] This multifaceted activity has led to its investigation for treating drug addiction.[23]
Methodologies for the Study of Piperidine Alkaloids
The successful investigation of piperidine alkaloids relies on robust and well-validated experimental protocols. This section provides detailed methodologies for their extraction, isolation, characterization, and biological evaluation.
Extraction and Isolation
The choice of extraction method depends on the specific plant material and the chemical properties of the target alkaloids. A general and effective approach is acid-base extraction, which leverages the basic nature of alkaloids.
Step-by-Step Protocol for Acid-Base Extraction of Piperidine Alkaloids:
-
Sample Preparation: The plant material (e.g., dried leaves, seeds, or bark) is finely ground to increase the surface area for extraction.[24]
-
Defatting (Optional but Recommended): The powdered plant material is first extracted with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar compounds that may interfere with subsequent steps.[25][26]
-
Alkaloid Extraction:
-
The defatted plant material is then extracted with an acidified polar solvent, typically methanol or ethanol mixed with a dilute acid (e.g., 1% HCl or acetic acid). This protonates the alkaloids, converting them into their salt forms, which are soluble in the polar solvent.
-
The extraction is usually performed using a Soxhlet apparatus or by maceration with agitation.[27]
-
-
Acid-Base Partitioning:
-
The alcoholic extract is concentrated under reduced pressure to remove the solvent.
-
The resulting residue is dissolved in an acidic aqueous solution (e.g., 0.1 N HCl) and partitioned with an immiscible organic solvent like dichloromethane or chloroform. The protonated alkaloids will remain in the aqueous layer, while neutral and weakly basic impurities will move to the organic layer, which is then discarded.[25]
-
The acidic aqueous layer is then made basic (pH 8-9) by the addition of a base, such as ammonium hydroxide.[25] This deprotonates the alkaloid salts, converting them back to their free base form.
-
The basic aqueous solution is then re-extracted with an organic solvent (e.g., dichloromethane or chloroform). The free base alkaloids will now partition into the organic layer.
-
-
Purification:
-
The organic extract containing the crude alkaloids is dried over anhydrous sodium sulfate and concentrated.
-
The crude alkaloid mixture can then be subjected to chromatographic techniques for the isolation of individual compounds. Column chromatography using silica gel is a common method.[25]
-
Diagram: General Workflow for Piperidine Alkaloid Extraction
Caption: A typical workflow for the extraction and isolation of piperidine alkaloids from plant material.
Characterization and Structural Elucidation
Once isolated, the structure of piperidine alkaloids is determined using a combination of spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for the separation, purification, and quantification of piperidine alkaloids.[8] Reversed-phase chromatography on a C18 column is commonly employed.[19][28] For alkaloids lacking a UV chromophore, pre-column derivatization with a UV-active reagent like 4-toluenesulfonyl chloride can be used.[29]
Example HPLC Protocol for Piperine Analysis:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[30]
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)[30]
-
Flow Rate: 1.0 mL/min[30]
-
Detection: UV at 343 nm[19]
-
Injection Volume: 20 µL
-
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the alkaloids, aiding in their identification.[6][26][31] Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of these compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the complete structural elucidation of novel piperidine alkaloids. These techniques provide detailed information about the carbon-hydrogen framework of the molecule.[32]
Biological Activity Assays
A variety of in vitro assays are used to evaluate the biological significance of piperidine alkaloids.
3.3.1. Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic (cell-killing) effects of compounds on cancer cell lines.[10][22]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine alkaloid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[22]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
3.3.2. In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)
This simple and rapid assay is used to screen for anti-inflammatory activity. The ability of a compound to inhibit protein denaturation is correlated with its anti-inflammatory properties.[23][33]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound (at various concentrations), egg albumin (as the protein source), and phosphate-buffered saline (PBS).[33]
-
Incubation and Denaturation: Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce protein denaturation.[33]
-
Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm. A decrease in turbidity indicates inhibition of protein denaturation.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation compared to a control without the test compound. A known anti-inflammatory drug like diclofenac sodium can be used as a positive control.
3.3.3. Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to identify compounds that can inhibit the activity of AChE, a key target in Alzheimer's disease therapy. The Ellman's method is a widely used colorimetric assay for this purpose.[5]
Step-by-Step Protocol (Ellman's Method):
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (the substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate buffer).[5]
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB, the test compound (at various concentrations), and the AChE enzyme solution.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
-
Kinetic Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value. Donepezil is a commonly used positive control.[5]
Diagram: Key Signaling Pathways Modulated by Piperine in Cancer
Caption: Piperine exerts its anticancer effects by modulating multiple signaling pathways.
Conclusion and Future Perspectives
Piperidine alkaloids represent a structurally diverse and biologically significant class of natural products. Their wide range of pharmacological activities, from potent anticancer and anti-inflammatory effects to complex neuropharmacological actions, underscores their potential as lead compounds in drug discovery. This guide has provided a comprehensive overview of their classification, natural sources, biosynthesis, and biological significance, along with detailed experimental protocols for their study.
The continued exploration of the vast chemical space of piperidine alkaloids, coupled with advancements in synthetic chemistry and a deeper understanding of their molecular mechanisms of action, will undoubtedly pave the way for the development of novel therapeutics for a wide range of human diseases. The methodologies outlined herein provide a solid foundation for researchers to contribute to this exciting and promising field.
References
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). PMC. Retrieved from [Link]
-
Lobeline. (n.d.). Wikipedia. Retrieved from [Link]
-
Pharmacology of lobeline, a nicotinic receptor ligand. (n.d.). PubMed. Retrieved from [Link]
-
Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis. (n.d.). PMC. Retrieved from [Link]
-
A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer. (2025). PMC. Retrieved from [Link]
-
Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. (2012). ResearchGate. Retrieved from [Link]
-
A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse. (n.d.). PubMed. Retrieved from [Link]
-
What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant ?. (2016). ResearchGate. Retrieved from [Link]
-
Conium maculatum. (n.d.). Wikipedia. Retrieved from [Link]
-
Coniine. (n.d.). ResearchGate. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. Retrieved from [Link]
-
(+)-Coniine. (n.d.). PubChem. Retrieved from [Link]
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). [No valid URL found]
-
Separation of Lobeline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2024). [No valid URL found]
-
Coniine. (n.d.). Wikipedia. Retrieved from [Link]
-
Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. (2022). MDPI. Retrieved from [Link]
-
Cytotoxicity assay (MTT assay) for assessing the effects of natural... (n.d.). ResearchGate. Retrieved from [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PMC. Retrieved from [Link]
-
Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). PMC. Retrieved from [Link]
-
The primary process of piperidine alkaloid toward hepatic cancer. (A... (n.d.). ResearchGate. Retrieved from [Link]
-
The separation, micro-estimation and distribution of the alkaloids of hemlock (Conium maculatum L.). (n.d.). SciSpace. Retrieved from [Link]
-
Biosynthesis of the piperidine nucleus: The occurrence of two pathways from lysine. (1970). Phytochemistry. Retrieved from [Link]
- In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (n.d.). [No valid URL found]
-
fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. Retrieved from [Link]
-
Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. (2019). PubMed Central. Retrieved from [Link]
-
Poison hemlock FHP / Conium maculatum PPH. (2020). ANSM. Retrieved from [Link]
-
Alkaloid Extraction Procedure Guide. (n.d.). Scribd. Retrieved from [Link]
-
Natural compounds and their molecular pathways leading to... (n.d.). ResearchGate. Retrieved from [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed. Retrieved from [Link]
-
Alkaloid Extraction Methods. (n.d.). Lifeasible. Retrieved from [Link]
-
Development and Validation of an HPLC Method for the Determination of Lobeglitazone in Bulk and in Tablet Formulation. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. (n.d.). PMC. Retrieved from [Link]
-
Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. (n.d.). PMC. Retrieved from [Link]
- Slide 1. (n.d.). [No valid URL found]
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (n.d.). International Journal of Pharmaceutical Science Invention. Retrieved from [Link]
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). [No valid URL found]
-
Biological activities of piperidine alkaloids. (n.d.). ResearchGate. Retrieved from [Link]
- A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). [No valid URL found]
-
Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. (2025). ResearchGate. Retrieved from [Link]
-
KEGG PATHWAY Database. (n.d.). Genome.jp. Retrieved from [Link]
- Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Male
Sources
- 1. researchgate.net [researchgate.net]
- 2. (+)-Coniine | C8H17N | CID 441072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Conium maculatum - Wikipedia [en.wikipedia.org]
- 7. Coniine - Wikipedia [en.wikipedia.org]
- 8. Lobeline - Wikipedia [en.wikipedia.org]
- 9. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. ajchem-a.com [ajchem-a.com]
- 14. Coniine [bionity.com]
- 15. medium.com [medium.com]
- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tara.tcd.ie [tara.tcd.ie]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. ijpsi.org [ijpsi.org]
- 22. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 25. lobeline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 26. scribd.com [scribd.com]
- 27. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 28. pharmtech.com [pharmtech.com]
- 29. ansm.sante.fr [ansm.sante.fr]
- 30. researchgate.net [researchgate.net]
- 31. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 32. Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Analytical methods for the quantification of 3-(2-Piperidyl)phenol
Introduction & Scope
3-(2-Piperidyl)phenol (also known as 2-(3-Hydroxyphenyl)piperidine or 3-PPP) is a critical pharmacophore scaffold found in various dopamine receptor agonists (e.g., Rotigotine analogues) and opioid receptor ligands. It typically exists as a degradation product, a synthetic intermediate, or a metabolite (N-desalkylated species) in biological matrices.
Analyzing 3-(2-Piperidyl)phenol presents a classic "zwitterionic-like" chromatographic challenge:
-
The Piperidine Moiety: A secondary amine (pKa
11.1) that is highly basic and prone to severe peak tailing due to interaction with residual silanols on silica-based columns. -
The Phenolic Moiety: A weak acid (pKa
9.8) that provides UV absorption but is susceptible to oxidation.
This guide details two distinct protocols: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for purity/stability testing, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace quantification in biological fluids.
Physicochemical Profile & Method Strategy
Understanding the molecule's behavior in solution is the prerequisite for robust method development.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Weight | 177.24 g/mol | Monoisotopic Mass: 177.115 |
| pKa (Amine) | ~11.1 (Basic) | Positively charged at neutral/acidic pH. |
| pKa (Phenol) | ~9.8 (Acidic) | Neutral at acidic pH; Anionic at very high pH. |
| LogP | ~1.8 (Predicted) | Moderately lipophilic; suitable for Reversed-Phase LC. |
| UV Max | ~215 nm, ~275 nm | 275 nm is more selective; 215 nm is more sensitive. |
The "Amine Tailing" Problem: Standard C18 columns often fail with secondary amines because the protonated nitrogen interacts ionically with anionic silanol groups on the silica support.
-
Solution A (Low pH): Use pH < 3.0 to suppress silanol ionization.
-
Solution B (Ion Pairing): Add Triethylamine (TEA) or Trifluoroacetic acid (TFA) as a masking agent.
-
Solution C (Modern Phases): Use a "Base-Deactivated" or "Polar-Embedded" C18 column.
Protocol A: HPLC-UV for Purity & Stability Profiling
Objective: Quantify 3-(2-Piperidyl)phenol in bulk API or synthetic reaction mixtures (Range: 0.5 µg/mL – 100 µg/mL).
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or equivalent HPLC/UHPLC.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18.
-
Why: These columns are double end-capped to minimize silanol interactions.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with dilute Phosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV @ 275 nm (Reference 360 nm).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute salts) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 3-(2-Piperidyl)phenol in 10 mL Methanol (1 mg/mL).
-
Working Standard: Dilute Stock 1:100 with Mobile Phase Initial (90:10 Buffer:ACN) to obtain 10 µg/mL.
-
Note: Always match the diluent to the initial mobile phase to prevent "solvent shock" peak distortion.
-
Protocol B: LC-MS/MS for Bioanalysis (Plasma/Tissue)
Objective: Quantify trace levels (LOD < 1 ng/mL) in plasma, mimicking Rotigotine metabolite analysis.
Mass Spectrometry Parameters (ESI+)
The secondary amine facilitates excellent ionization in positive mode.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Precursor Ion (Q1): m/z 178.1 [M+H]⁺
-
Product Ions (Q3):
-
Quantifier: 84.1 (Piperidine ring cleavage).
-
Qualifier: 94.0 (Phenol fragment).
-
-
Spray Voltage: 3500 V.
-
Collision Energy (CE): Optimized to 25 eV (Quantifier) and 35 eV (Qualifier).
Sample Preparation: Solid Phase Extraction (SPE)
Protein precipitation (PPT) is often too dirty for trace amine analysis. Mixed-Mode Cation Exchange (MCX) SPE is the gold standard here because it locks onto the basic amine.
Workflow Visualization:
Figure 1: Mixed-Mode Cation Exchange (MCX) extraction protocol ensuring high recovery of the basic 3-(2-Piperidyl)phenol while removing neutral matrix components.
Troubleshooting & Scientific Insight
The "Ghost Peak" Phenomenon (Carryover)
Issue: Secondary amines are "sticky." You may see a peak in your blank injection after a high concentration standard. Mechanism: The analyte adsorbs to the metallic surfaces of the injector needle or valve stator. Solution:
-
Needle Wash: Use a strong organic/acidic wash (e.g., MeOH:ACN:H2O:Formic Acid 40:40:20:1).
-
System Passivation: Occasionally flush the LC system with 6N Nitric Acid (remove column first!) to re-passivate steel surfaces.
Peak Splitting
Issue: The peak appears as a doublet. Cause: Mismatch between the sample solvent and mobile phase. Solution: If your SPE eluate is 100% Methanol, and you inject it onto a high-aqueous mobile phase, the analyte precipitates or travels faster than the solvent front. Always evaporate and reconstitute in the starting mobile phase.
Validation Criteria (ICH M10)
To ensure the method is authoritative, it must pass these criteria:
| Parameter | Acceptance Criteria (Bioanalysis) |
| Linearity (r²) | > 0.995 using 1/x² weighting. |
| Accuracy | ±15% of nominal (±20% at LLOQ). |
| Precision (CV) | < 15% (< 20% at LLOQ). |
| Recovery | Consistent across low, medium, high QC (> 50% preferred).[2] |
| Matrix Effect | 0.8 – 1.2 (IS normalized). |
References
-
Cawello, W., et al. (2013). "Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects." Clinical Drug Investigation.
-
European Medicines Agency (EMA). (2022). "ICH guideline M10 on bioanalytical method validation." Committee for Medicinal Products for Human Use.
-
PubChem. (2025).[3] "Compound Summary: 3-(piperidin-2-yl)phenol." National Library of Medicine.
-
Zhou, G., et al. (2022).[1] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science.
Sources
Using 3-(2-Piperidyl)phenol in in vitro cell-based assays
Application Note: Functional Profiling of 3-(2-Piperidyl)phenol in CNS Drug Discovery
Executive Summary & Pharmacological Context
3-(2-Piperidyl)phenol (CAS: 1212832-85-3 / 1896533-40-6 for HCl) represents a "privileged scaffold" in neuropharmacology. Structurally, it consists of a phenol ring substituted at the meta-position with a piperidine ring attached via its C2 carbon. This specific geometry places it at the intersection of several major CNS-active pharmacophores:
-
Opioid Mimetics: The 3-hydroxyphenyl moiety mimics the Tyrosine-1 residue of endogenous enkephalins, a critical anchor for
- and -opioid receptor binding. -
Catecholamine Isosteres: It serves as a rigidified analog of phenylethylamines. Unlike the well-known dopamine autoreceptor agonist 3-PPP (which is a 3-piperidyl isomer), the 2-piperidyl attachment introduces a chiral center
to the nitrogen, structurally resembling the core of methylphenidate (Ritalin) and rotigotine precursors. -
NMDA Modulators: Phenyl-piperidine scaffolds are often investigated as GluN2B-selective NMDA antagonists (ifenprodil-like).
This guide provides a validated workflow for evaluating 3-(2-Piperidyl)phenol derivatives, focusing on receptor affinity , functional efficacy , and metabolic stability .
Experimental Workflow Strategy
The characterization of this scaffold requires a hierarchical approach to distinguish between transporter activity (DAT/NET) and receptor modulation (Opioid/Dopamine).
Figure 1: Hierarchical screening workflow for hydroxyphenyl-piperidine scaffolds.
Protocol A: Radioligand Binding Assay (Mu-Opioid Receptor)
Given the 3-hydroxyphenyl moiety, the highest probability target is the Mu-Opioid Receptor (MOR). This assay determines the affinity (
Principle: Competition binding using
Materials
-
Cell Line: CHO-K1-hMOR (stable transfection).
-
Radioligand:
-DAMGO (Specific Activity: ~50 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl
, pH 7.4. -
Non-specific Binding (NSB) Control: Naloxone (10 µM).
-
Test Compound: 3-(2-Piperidyl)phenol (dissolved in DMSO, final assay concentration <1% DMSO).
Step-by-Step Methodology
-
Membrane Preparation: Harvest CHO-hMOR cells, homogenize in ice-cold Tris buffer, and centrifuge at 40,000
for 20 min. Resuspend pellet to a protein concentration of 5–10 µ g/well . -
Plate Setup: Use 96-well polypropylene plates.
-
Total Binding: Membrane + Buffer +
-DAMGO (1 nM). -
NSB: Membrane + Naloxone (10 µM) +
-DAMGO. -
Sample: Membrane + Test Compound (10
to 10 M) + -DAMGO.
-
-
Incubation: Incubate for 60 minutes at 25°C. Equilibrium is critical for lipophilic scaffolds like piperidines.
-
Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce binding to the filter) using a cell harvester.
-
Washing: Wash filters
with ice-cold Tris buffer. -
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis
Calculate specific binding and fit data to a one-site competition model to derive
Protocol B: Functional Efficacy ([35S]GTP S Binding)
Binding does not distinguish agonists from antagonists. The 3-hydroxyphenyl-piperidine scaffold often yields partial agonists (like preclamol). The GTP
Materials
-
Membranes: CHO-hMOR or Rat Striatal Membranes.
-
Tracer:
S (non-hydrolyzable GTP analog). -
GDP: Guanosine diphosphate (essential to suppress basal binding).
Step-by-Step Methodology
-
Pre-Incubation: Incubate membranes (10 µg) with GDP (10 µM) and the Test Compound in assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl
, 10 µM GDP, pH 7.4) for 15 minutes at 25°C. -
Start Reaction: Add
S (0.1 nM final). -
Incubation: Incubate for 60 minutes at 30°C.
-
Termination: Filter through GF/B filters and count.
Interpretation
-
Agonist: Increases
binding > 10% above basal. -
Antagonist: No increase alone; inhibits DAMGO-induced binding.
-
Inverse Agonist: Decreases binding below basal (relevant for constitutively active receptors).
Data Summary Table: Expected Phenotypes
| Compound Class | Binding ( | GTP | Mechanistic Insight |
| Full Agonist (e.g., Morphine) | < 10 nM | > 90% | Full receptor activation. |
| 3-(2-Piperidyl)phenol | TBD | Partial (20-60%) | Hypothesis: Structural rigidity often limits conformational change, leading to partial agonism (stabilizing intermediate G-protein states). |
| Antagonist (e.g., Naloxone) | < 5 nM | ~0% | Blocks orthosteric site without activation. |
Protocol C: Metabolic Stability (Glucuronidation)
Phenolic compounds are prime targets for Phase II metabolism (UGT enzymes), which can rapidly render the drug inactive in vivo.
Why this matters: The "3-hydroxy" group is the pharmacophore anchor. If it gets glucuronidated, affinity is lost.
Methodology (Microsomal Stability)
-
System: Human Liver Microsomes (HLM) + Uridine 5'-diphospho-glucuronic acid (UDPGA) cofactor.
-
Reaction: Incubate 3-(2-Piperidyl)phenol (1 µM) with HLM (0.5 mg/mL) and UDPGA (2 mM) in phosphate buffer (pH 7.4).
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS monitoring the parent mass (M+H) and the glucuronide adduct (+176 Da).
Structural Activity Relationship (SAR) Logic
Understanding the chemical space of this molecule is vital for optimization.
Figure 2: SAR Optimization strategies. Note that N-substitution is the primary lever for switching between opioid agonism and antagonism.
References
-
Receptor Binding Protocols
-
National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols.
-
-
Pharmacophore Insights
-
Zimmerman, D. M., et al. (1978). "Structural requirements for opioid receptor affinity in 3-phenylpiperidine derivatives." Journal of Medicinal Chemistry.
-
-
Dopaminergic Analogs (3-PPP context)
-
Hjorth, S., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors." Psychopharmacology.
-
-
Metabolic Stability
-
Williams, J. A., et al. (2004). "Drug-drug interactions for UDP-glucuronosyltransferase substrates." Drug Metabolism Reviews.
-
Disclaimer: This Application Note is for research and educational purposes only. 3-(2-Piperidyl)phenol is a chemical intermediate and should be handled according to MSDS safety standards.
Application Notes & Protocols: 3-(2-Piperidyl)phenol as a Tool Compound in Neuroscience Research
Introduction
The 3-(hydroxyphenyl)piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with key targets in the central nervous system (CNS).[1] Specifically, this motif is integral to a vast number of ligands targeting opioid and dopamine receptors, making it fundamental to the development of analgesics and neuropsychiatric therapeutics.[2][3] Within this class, 3-(2-Piperidyl)phenol represents a foundational tool compound. Its structure, featuring a phenol group connected to the 2-position of a piperidine ring, presents a chiral center, leading to distinct enantiomers whose pharmacological activities can vary significantly—from agonist to antagonist at the same receptor.[4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the pharmacological context of 3-(2-Piperidyl)phenol and delivers detailed, field-proven protocols for its application in both in vitro receptor characterization and in vivo behavioral assessment. Our focus is not only on the procedural steps but on the underlying scientific rationale, ensuring robust and reproducible experimental outcomes.
Physicochemical Properties & Handling
Proper handling and preparation of a tool compound are paramount for experimental success. The properties of 3-(2-Piperidyl)phenol necessitate careful consideration of its storage and solubilization.
| Property | Value | Source |
| IUPAC Name | 3-(piperidin-2-yl)phenol | |
| Molecular Formula | C₁₁H₁₅NO | [6][7] |
| Molecular Weight | 177.24 g/mol | [6][7] |
| CAS Number (S-enantiomer) | 1212832-85-3 | [8] |
| Appearance | Typically an off-white to pale yellow solid | General |
| Solubility | Soluble in DMSO, Ethanol, Methanol. | General |
| Storage | Store at room temperature, desiccated. | [7] |
Handling Guidelines:
-
Weighing: Due to its potential potency, handle in a well-ventilated area or chemical fume hood. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solubilization: For in vitro assays, prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous assay buffers should ensure the final DMSO concentration is minimal (<0.5%) to avoid artifacts. For in vivo studies, the compound may be dissolved in a vehicle such as saline with a small percentage of a solubilizing agent like Tween 80 or Cremophor, depending on the required concentration and route of administration. Always perform a vehicle-only control group in parallel.
Pharmacological Profile & Mechanism of Action
The structure of 3-(2-Piperidyl)phenol strongly suggests interaction with G-protein coupled receptors (GPCRs), particularly opioid and dopamine receptors. The phenolic hydroxyl group is a critical pharmacophore for binding to opioid receptors, while the piperidine nitrogen acts as a protonatable amine, essential for interacting with an aspartate residue in the third transmembrane domain of most aminergic receptors.[3]
Based on extensive structure-activity relationship (SAR) studies of related compounds, 3-(2-Piperidyl)phenol and its N-substituted analogs can function as agonists, partial agonists, or antagonists.[2][5] For instance, studies on the closely related 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) show that its enantiomers have dramatically different effects on locomotor activity, mediated by distinct pre- and post-synaptic dopamine receptor interactions.[5] This underscores the critical importance of studying the stereoisomers of 3-(2-Piperidyl)phenol independently.
The primary mechanism for many ligands of this class involves the modulation of adenylyl cyclase activity via the Gαi/o subunit of the GPCR.
Figure 1: Postulated signaling pathway for agonist activity.
Application I: In Vitro Characterization via Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) and selectivity profile of 3-(2-Piperidyl)phenol at specific CNS receptors (e.g., mu-opioid, kappa-opioid, delta-opioid, or dopamine D2 receptors).
Causality and Principle: Radioligand binding assays are a powerful tool for quantifying the interaction between a ligand and a receptor.[9] This protocol describes a competitive binding experiment, where the ability of our unlabeled "cold" tool compound, 3-(2-Piperidyl)phenol, to displace a "hot" radiolabeled ligand of known high affinity and selectivity is measured. The concentration of 3-(2-Piperidyl)phenol that displaces 50% of the radioligand is the IC₅₀, which can then be converted to the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation, providing a true measure of affinity.[10]
Figure 2: Experimental workflow for a competitive radioligand binding assay.
Detailed Step-by-Step Protocol
This protocol is optimized for determining the affinity at the mu-opioid receptor using [³H]DAMGO as the radioligand. It can be adapted for other receptors by choosing the appropriate radioligand and membrane source.
A. Reagents and Buffers
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. Prepare fresh and keep on ice.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]DAMGO (specific activity ~40-60 Ci/mmol). Use at a final concentration near its Kₑ (~1-2 nM).
-
Non-Specific Binding (NSB) Ligand: Naloxone at a final concentration of 10 µM.
-
Membrane Preparation: CHO or HEK293 cells expressing the human mu-opioid receptor, or whole rat brain minus cerebellum homogenate.
B. Membrane Preparation [10][11]
-
Homogenize tissue or cell pellets in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl) using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh assay buffer and centrifuge again. This wash step is crucial for removing endogenous ligands.
-
Resuspend the final pellet in a small volume of assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).[10]
-
Dilute the membranes to a final working concentration (e.g., 50-100 µg protein per well) in assay buffer.
C. Assay Procedure [10]
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.
-
Add the components in the following order:
-
50 µL of 3-(2-Piperidyl)phenol at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), buffer for "Total Binding" wells, or 10 µM Naloxone for "NSB" wells.
-
50 µL of [³H]DAMGO diluted in assay buffer.
-
150 µL of the diluted membrane preparation.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]
-
Terminate the incubation by rapid vacuum filtration through a 0.3% PEI-presoaked GF/C filter mat using a 96-well cell harvester. This step must be fast to prevent dissociation of the ligand-receptor complex.
-
Wash the filters four times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats under a heat lamp or at 50°C for 30 minutes.[10]
-
Place the filters in scintillation vials or a sealed bag with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
D. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percent specific binding against the log concentration of 3-(2-Piperidyl)phenol.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.
Application II: In Vivo Assessment via Locomotor Activity
Objective: To characterize the behavioral effects of 3-(2-Piperidyl)phenol (e.g., sedative, stimulant, or biphasic) by measuring spontaneous locomotor activity in rodents.[12]
Causality and Principle: Locomotor activity is a fundamental behavioral output that reflects the overall excitability of the CNS.[13] Compounds acting on dopamine and opioid systems potently modulate this behavior. Sedation or motor impairment often manifests as a decrease in activity, while stimulation results in an increase (hyperlocomotion).[5] Automated activity chambers equipped with infrared (IR) photobeams provide an unbiased, quantitative measure of horizontal and vertical movements over time.[12][13] This allows for the construction of a dose-response and time-course relationship for the compound's CNS effects.
Figure 3: Experimental workflow for a locomotor activity study.
Detailed Step-by-Step Protocol
A. Animals and Environment
-
Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6J mice (20-25 g).[13]
-
Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[13]
-
Acclimation: Animals should be acclimated to the facility for at least one week and to the testing room for at least 60 minutes before the experiment begins.
B. Compound Preparation and Administration
-
Vehicle: A common vehicle is 0.9% sterile saline containing 5% Tween 80. Prepare fresh.
-
Dosing Solution: Prepare solutions of 3-(2-Piperidyl)phenol at the desired doses (e.g., 1, 3, 10, 30 mg/kg). The choice of doses should be based on preliminary studies or literature on similar compounds.
-
Administration: Administer via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a volume of 5-10 mL/kg for rats or 10 mL/kg for mice.[13] The oral (p.o.) route can also be used.
C. Experimental Procedure [13]
-
Transport animals to the testing room and allow them to acclimate.
-
Place each animal individually into a locomotor activity chamber (e.g., 40 x 40 cm) and allow for a 30-60 minute habituation period. This allows baseline activity to decrease to a stable level.
-
After habituation, remove the animals, administer the injection (vehicle or compound), and immediately return them to the same chamber.
-
Record locomotor activity continuously for at least 60-120 minutes. Data is typically collected in 5-minute bins.
-
Key parameters to measure include:
-
Total Distance Traveled (Horizontal Activity)
-
Number of Rearing Events (Vertical Activity)
-
Time spent in the center vs. periphery of the arena (anxiolytic/anxiogenic effects)
-
D. Data Analysis
-
Time Course: Plot the mean activity counts for each group for each 5-minute time bin to visualize the onset and duration of the drug's effect.
-
Total Activity: Calculate the total activity counts over the entire session (or a specific portion, e.g., the first 60 minutes) for each animal.
-
Statistical Analysis: Compare the total activity between the different dose groups and the vehicle control using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test for multiple comparisons to control).[13] A p-value < 0.05 is typically considered significant.
| Group | Dose (mg/kg, i.p.) | N | Total Distance Traveled (m ± SEM) | Rearing Events (counts ± SEM) |
| Vehicle | 0 | 8 | 150.2 ± 12.5 | 85.6 ± 7.1 |
| 3-(2-Pip)-phenol | 1 | 8 | 145.8 ± 11.9 | 81.3 ± 6.8 |
| 3-(2-Pip)-phenol | 3 | 8 | 95.3 ± 9.8 | 50.1 ± 5.5 |
| 3-(2-Pip)-phenol | 10 | 8 | 40.7 ± 5.1 | 15.9 ± 3.2 |
Table 1: Example data summary for a locomotor activity study. *p<0.05, **p<0.01 vs. Vehicle.
References
- Pharmacology Discovery Services. (n.d.). Locomotor Activity, Rat.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
-
Burke, T. F., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry, 38(9), 1547-57. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Piperidin-1-yl)phenol. Retrieved from [Link]
-
LeBourdonnec, B., et al. (2008). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 51(17), 5534-5538. Retrieved from [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Retrieved from [Link]
-
Marchioro, C., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived scaffold as a new lead for μ‐opioid receptor antagonists. Archiv der Pharmazie, 355(11), 2200259. Retrieved from [Link]
-
Ahmadi, F., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(1), 121-127. Retrieved from [Link]
-
Lynch, J. J., et al. (2011). Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies. Journal of Pharmacological and Toxicological Methods, 64(1), 74-80. Retrieved from [Link]
-
Davenport, A. P., & Russell, F. D. (2000). Radioligand Binding Assays and Their Analysis. In Endothelins in Health and Disease (pp. 275-296). Humana Press. Retrieved from [Link]
-
Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 117036. Retrieved from [Link]
-
protocols.io. (2024). Behavioral analyses in mice. Retrieved from [Link]
-
Jackson, D. M., et al. (1985). Relationship between brain levels of 3-(3-hydroxyphenyl)-N-n-propylpiperidine HCl enantiomers and effects on locomotor activity in rats. European Journal of Pharmacology, 107(3), 219-224. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unica.it [iris.unica.it]
- 4. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between brain levels of 3-(3-hydroxyphenyl)-N-n-propylpiperidine HCl enantiomers and effects on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(Piperidin-1-yl)phenol | C11H15NO | CID 229855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. 3-[(2S)-piperidin-2-yl]phenol | 1212832-85-3 [chemicalbook.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Technical Support Center: Troubleshooting 3-(2-Piperidyl)phenol Synthesis
Topic: Common byproducts in 3-(2-Piperidyl)phenol synthesis Content Type: Technical Support Center Guide
Executive Summary & Reaction Landscape
The synthesis of 3-(2-Piperidyl)phenol (also known as 2-(3-Hydroxyphenyl)piperidine ) is a critical transformation in the development of mu-opioid receptor modulators and central nervous system (CNS) active agents. The most prevalent synthetic route involves the catalytic hydrogenation of 3-(2-pyridyl)phenol .
While conceptually simple, this reaction is deceptively complex due to the competing reactivities of the electron-rich phenol ring and the electron-deficient pyridine ring. The thermodynamic sink of the reaction often leads to "over-hydrogenated" byproducts, while catalyst poisoning can arrest the reaction at "under-hydrogenated" intermediates.
The Reaction Pathway & Critical Branch Points
The following diagram illustrates the primary reaction pathway and the divergence points where common byproducts are generated.
Figure 1: Mechanistic pathway of 3-(2-pyridyl)phenol hydrogenation. Red nodes indicate critical impurity sinks.
Troubleshooting Guide: Symptom-Based Solutions
Scenario A: "My reaction stalled, and I see olefinic signals in the NMR."
Diagnosis: Catalyst Poisoning & Partial Reduction The pyridine nitrogen is a strong Lewis base. As the reaction proceeds, the generated piperidine secondary amine is even more basic (pKa ~11). These amines bind tightly to the active sites of heterogeneous catalysts (Pd/C, PtO₂), effectively poisoning them before the reaction reaches completion. The olefinic signals likely belong to 1,2,3,6-tetrahydropyridine intermediates.
Technical Fix:
-
Acid Scavenging: You must run this reaction in an acidic medium to protonate the nitrogen species. Protonated ammonium salts do not coordinate strongly to the metal surface.
-
Catalyst Loading: Increase catalyst loading to 5-10 mol% (metal basis).
-
Pressure: Ensure H₂ pressure is >50 psi (3.5 bar). Pyridine reduction has a high activation energy barrier due to aromatic stabilization.
Expert Insight: If using PtO₂ (Adams' Catalyst), remember it is a pro-catalyst. It requires an induction period to reduce Pt(IV) to Pt(0). If your reaction doesn't start immediately, do not add more catalyst; wait or gently warm (30-40°C) to initiate.
Scenario B: "I have a new impurity with 4-6 extra multiplet protons upfield (1.2-1.8 ppm)."
Diagnosis: Over-Reduction (Ring Saturation) You have hydrogenated the phenol ring, creating 3-(2-piperidyl)cyclohexanol . This is common when using highly active catalysts like Rhodium on Carbon (Rh/C) or Ruthenium (Ru) , or when allowing the reaction to run too long at high temperatures.
Technical Fix:
-
Switch Catalyst: Switch to Pd/C or PtO₂ . Palladium is generally less active toward phenol ring hydrogenation compared to Rhodium.
-
Monitor Strictly: Stop the reaction immediately upon consumption of the starting material. Do not let it "cook" overnight.
-
Lower Temperature: Phenol reduction typically requires T > 60°C. Keep your reaction at 20–40°C to kinetically favor pyridine reduction over phenol reduction.
Scenario C: "Mass spec shows M+14, M+28, or M+42 peaks relative to the product."
Diagnosis: Reductive N-Alkylation If you used an alcohol solvent (Methanol, Ethanol, Isopropanol) without sufficient acid control, the alcohol can oxidize to an aldehyde/ketone in situ (via metal dehydrogenation) and then undergo reductive amination with your piperidine product.
-
M+14: Methylation (from Methanol).
-
M+28: Ethylation (from Ethanol).
-
M+42: Isopropylation (from IPA).
Technical Fix:
-
Solvent Swap: Use Glacial Acetic Acid or Water/Acid mixtures. These solvents cannot form alkylating aldehydes.
-
If Alcohol is Mandatory: Ensure the system is strongly acidic to prevent the formation of the free amine, which is the nucleophile required for this side reaction.
Scenario D: "I cannot recover my product during the aqueous workup."
Diagnosis: The Amphoteric Trap (Isoelectric Loss) This is the most common failure mode for this specific molecule.
-
Amine pKa: ~11.1 (Piperidine)
-
Phenol pKa: ~10.0
-
The Trap:
-
pH < 9: The molecule is protonated (Ammonium cation) → Water Soluble .[3]
-
pH > 11: The molecule is deprotonated (Phenolate anion) → Water Soluble .
-
pH 9-10: The molecule exists as a zwitterion or neutral species, but its solubility in organic solvents (DCM, EtOAc) is often poor due to high polarity.
-
Technical Fix: The "Salting-Out" Protocol
-
Do not aim for the free base. Isolate as the Hydrochloride (HCl) salt .
-
Protocol:
-
Filter catalyst.[1]
-
Evaporate the reaction solvent (e.g., AcOH) to dryness.
-
Dissolve residue in minimal EtOH or MeOH.
-
Add 4M HCl in Dioxane or concentrated aqueous HCl.
-
Precipitate the salt by adding Et₂O or Acetone.
-
Filter the solid 3-(2-Piperidyl)phenol·HCl .
-
Impurity Profile & Data Summary
Use the table below to identify impurities in your crude LC-MS/GC-MS data.
| Impurity Name | Structure Description | Relative Retention (Reverse Phase) | Mass Shift (vs Target) | Origin |
| Target | 3-(2-Piperidyl)phenol | 1.00 | 0 | - |
| Starting Material | 3-(2-Pyridyl)phenol | > 1.2 (Less Polar) | -6 Da | Incomplete Rxn |
| Tetrahydro-Int | 1,2,3,6-Tetrahydropyridine analog | ~1.1 | -2 Da | Partial Reduction |
| Over-Reduced | 3-(2-Piperidyl)cyclohexanol | < 0.8 (More Polar*) | +6 Da | Over-Hydrogenation |
| N-Ethyl | N-Ethyl-3-(2-piperidyl)phenol | > 1.3 | +28 Da | EtOH Solvent Side-Rxn |
| Dimer | Coupled piperidine species | >> 1.5 | ~2x Mass | Radical Coupling |
*Note: Polarity may vary based on pH of mobile phase due to amphoteric nature.
Validated Experimental Protocol
Method: Hydrogenation of 3-(2-pyridyl)phenol using Adams' Catalyst.[2] Scale: 1.0 gram (Self-validating scale).
-
Preparation: In a hydrogenation vessel, dissolve 3-(2-pyridyl)phenol (1.0 g, 5.8 mmol) in Glacial Acetic Acid (15 mL).
-
Why AcOH? Solubilizes substrate, protonates product to prevent poisoning, prevents N-alkylation.
-
-
Catalyst Addition: Add PtO₂ (Adams' Catalyst) (50 mg, 5 wt%).
-
Safety: Add catalyst under a blanket of Nitrogen. PtO₂ is not pyrophoric initially but becomes active Pt(0) with H₂.
-
-
Hydrogenation: Purge vessel 3x with N₂, then 3x with H₂. Pressurize to 50 psi (3.5 bar) . Stir vigorously at Room Temperature (25°C) .
-
Checkpoint: Monitor H₂ uptake. If stalled after 1 hour, warm to 40°C.
-
-
Monitoring: Check via HPLC/UPLC after 4 hours. Look for the disappearance of the aromatic pyridine peak.
-
Workup (Salt Isolation):
-
Filter catalyst through Celite (keep wet to prevent fire hazard).
-
Concentrate filtrate in vacuo to remove AcOH (azeotrope with Toluene if necessary).
-
Dissolve the resulting oil in EtOH (5 mL) .
-
Add Conc. HCl (0.6 mL) dropwise.
-
Dilute with Et₂O (20 mL) and cool to 0°C to crystallize the hydrochloride salt.
-
References
-
National Institutes of Health (NIH). "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds." PubMed Central. Accessed February 10, 2026. [Link]
-
American Chemical Society (ACS). "Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes." Organometallics. Accessed February 10, 2026. [Link]
-
MDPI. "Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions." Catalysts. Accessed February 10, 2026. [Link]
Sources
Troubleshooting guide for piperidine synthesis reactions
Technical Support Center: Piperidine Synthesis & Optimization
To: Research Scientists, Process Chemists, and Medicinal Chemistry Leads From: Senior Application Scientist, Process Development Group Subject: Troubleshooting Guide for Piperidine Synthesis: Hydrogenation, Cyclization, and Isolation
Introduction: The Piperidine Challenge
Piperidine is the most frequently occurring nitrogen heterocycle in FDA-approved drugs, present in over 12,000 bioactive compounds. However, its synthesis often presents a dichotomy: it appears deceptively simple (e.g., reducing pyridine) but is plagued by practical pitfalls such as catalyst poisoning, stereochemical scrambling, and product volatility.
This guide moves beyond standard recipes to address the causality of failure. It is structured to troubleshoot the three most common synthetic workflows: Catalytic Hydrogenation , Reductive Amination (Cyclization) , and Isolation/Purification .
Module 1: Catalytic Hydrogenation of Pyridines
The reduction of pyridine to piperidine is the industrial "workhorse" method. The primary failure mode here is reaction stalling due to catalyst inhibition.
Core Mechanism & Failure Analysis
The nitrogen atom in pyridine (and the resulting piperidine) is a Lewis base.[1] As the reaction proceeds, the product (piperidine, pKa ~11.2) is more basic than the reactant (pyridine, pKa ~5.2). The product competitively binds to the metal catalyst surface, effectively "poisoning" it and halting the reaction.
Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? A: You are likely running the reaction in a neutral solvent (MeOH/EtOH). The formed piperidine is binding irreversibly to the active sites.
-
The Fix: Run the reaction in acidic media.
-
Standard: Glacial Acetic Acid (AcOH).[2]
-
Alternative: 1.0 equiv of HCl or H2SO4 in MeOH.
-
Mechanism: Protonating the nitrogen (
) prevents the lone pair from coordinating to the metal surface, keeping the catalyst active.
-
Q: I am seeing ring-opened byproducts (amylamines). A: This is "hydrogenolysis," often caused by excessive temperature or the wrong catalyst/solvent combination.
-
The Fix: Switch from Pd/C to PtO₂ (Adams' Catalyst) or Rh/C . Palladium is more prone to hydrogenolysis of C-N bonds at high temperatures (>80°C). Rhodium is highly active at lower temperatures and pressures, minimizing ring opening.
Visualization: Hydrogenation Troubleshooting Logic
Caption: Decision tree for troubleshooting stalled pyridine hydrogenation reactions.
Module 2: Stereoselective Synthesis (Substituted Piperidines)
When synthesizing 2,6-disubstituted piperidines, controlling the cis/trans ratio is critical.
Q: I need the cis-isomer, but I keep getting a mixture. How do I control this? A: You must distinguish between Kinetic and Thermodynamic control.
-
Kinetic Control (Cis-Selective): Catalytic hydrogenation typically follows a syn-addition of hydrogen to the pyridine ring. If the reaction is fast and low-temperature, the cis isomer dominates.
-
Protocol: PtO₂ or Rh/C, Acetic Acid, Room Temperature.
-
-
Thermodynamic Control (Trans-Selective): The trans isomer (diequatorial) is often thermodynamically more stable. High temperatures or prolonged exposure to the catalyst can induce isomerization.
-
Protocol: Na/EtOH (Birch-type conditions) or high-temp catalytic hydrogenation.
-
Table 1: Catalyst Selection for Stereocontrol
| Catalyst | Conditions | Major Isomer | Mechanism Note |
| PtO₂ (Adams') | AcOH, 1 atm H₂, RT | Cis (>90%) | Fast syn-addition; minimizes equilibration. |
| Rh/C (5%) | MeOH/HCl, 3 atm, RT | Cis (>95%) | Highly active; prevents ring opening. |
| Pd/C (10%) | AcOH, 80°C, 50 atm | Mix/Trans | Higher temp promotes thermodynamic equilibration. |
| Na metal | EtOH, Reflux | Trans | Thermodynamic control via radical anion intermediate. |
Module 3: De Novo Cyclization (Reductive Amination)
This route constructs the ring from acyclic precursors (e.g., glutaraldehyde derivatives + amine).
Q: My reductive amination yields a viscous polymer instead of the piperidine ring. A: You are fighting intermolecular polymerization vs. intramolecular cyclization.
-
The Fix: Apply the Ruggli-Ziegler Dilution Principle .
-
Perform the reaction at high dilution (0.01 M to 0.05 M).
-
Add the dialdehyde precursor slowly to the amine/reducing agent mixture. This ensures the amine concentration is always high relative to the aldehyde, favoring the "bite" of the second aldehyde group by the internal amine over an external amine.
-
Q: The reaction is messy with sodium triacetoxyborohydride (STAB). A: While STAB is standard, it can be sluggish with sterically hindered ketones.
-
Optimization:
-
Pre-form the imine: Stir the amine and carbonyl compound with a drying agent (Ti(OiPr)₄ or Na₂SO₄) for 2-4 hours before adding the reducing agent.
-
Acid Catalysis: Add 1-2 equivalents of Acetic Acid. This activates the imine for reduction.
-
Module 4: Isolation & Purification Protocols
Piperidine (bp 106°C) and its simple derivatives are volatile and hygroscopic. Standard rotary evaporation often leads to product loss.
Q: I lose my product on the rotovap. How do I isolate it? A: Never concentrate the free base to dryness if the molecular weight is <150 g/mol .
Protocol: The "Trap and Release" Method
-
Acidic Workup: After the reaction, extract the mixture with 1M HCl. The piperidine moves to the aqueous layer (as the HCl salt); non-basic impurities remain in the organic layer.[3]
-
Wash: Wash the aqueous layer 2x with Ether/DCM.
-
Liberation: Basify the aqueous layer (pH >12) with NaOH pellets (keep cool!).
-
Extraction: Extract 3x with Et₂O or DCM.
-
Drying (Critical): Do not use MgSO₄ (it can trap amines). Use Solid KOH pellets .
-
Salt Formation: Instead of evaporating, bubble HCl gas or add HCl/Dioxane to precipitate the Piperidine Hydrochloride salt . This solid is non-volatile and stable.
Visualization: Isolation Workflow
Caption: "Trap and Release" protocol for isolating volatile piperidine derivatives.
References
-
Catalytic Hydrogenation Mechanism: Adkins, H., & Connor, R. (1931). The Catalytic Hydrogenation of Organic Compounds over Copper Chromite. Journal of the American Chemical Society, 53(3), 1091–1095. Link(Note: Foundational text on hydrogenation parameters).
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Stereoselective Synthesis Review: Buffat, M. G. (2004). Synthesis of Piperidines. Tetrahedron, 60(8), 1701–1729. Link
-
Modern Iridium Catalysis: Wang, Y., et al. (2019). Enantioselective Synthesis of 2-Substituted Piperidines via Iridium-Catalyzed Hydrogenation. Journal of the American Chemical Society, 141(25), 9783–9787. Link
-
Isolation Techniques: BenchChem Technical Support. (2025).[1][2][3][4][5][6] Protocols for the Purification of Piperidine Reaction Products. Link(Cited for practical isolation workflows).
Sources
Technical Support Center: Managing Water-Sensitive Steps in Piperidine Synthesis
Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing water-sensitive reactions. The piperidine moiety is a cornerstone in medicinal chemistry, but its synthesis often involves reagents and intermediates that are highly reactive toward moisture.[1][2] Failure to maintain anhydrous conditions can lead to reagent quenching, unwanted side reactions, and significantly lower yields.[1][2][3]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot specific issues you may encounter during your experiments.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and I suspect water contamination. How can I confirm this and where should I look for the source?
A1: Low yields are a classic symptom of moisture contamination in piperidine syntheses, especially those employing organometallics, strong bases (e.g., NaH), or certain catalysts.[3] Water can act as a nucleophile or a base, deactivating your reagents or participating in undesired side reactions.[1]
Troubleshooting Workflow:
-
Quantify Water Content: The most definitive way to confirm water contamination is to measure it. Karl Fischer titration is the gold standard for determining trace amounts of water in organic solvents and reagents.[4][5] It is highly selective for water, unlike methods that measure mass loss on drying, which would also detect any volatile compound.[4] Both volumetric (for >0.1% water) and coulometric (for 10 µg to 200 mg of water) methods are available.[6][7]
-
Isolate the Source: Systematically check each component of your reaction setup:
-
Solvents: Even commercially available "anhydrous" solvents can absorb atmospheric moisture once the bottle is opened.[3][8] It is best practice to dry or distill solvents immediately before use.[3][8]
-
Reagents: Hygroscopic solids (e.g., certain amine salts, catalysts) and liquids can introduce significant amounts of water. Solids should be dried in a vacuum oven, and liquids may need to be distilled from an appropriate drying agent.[3]
-
Glassware: A thin film of moisture readily adsorbs onto glass surfaces.[9][10] All glassware must be rigorously dried, either by oven-drying (e.g., 120 °C for at least 4 hours) or by flame-drying under a stream of inert gas.[3][10][11]
-
Atmosphere: Your inert gas (Nitrogen or Argon) setup must be impeccable. Leaks in the system can allow ambient moisture to enter the reaction vessel.
-
Below is a decision tree to help diagnose the source of moisture.
Caption: Troubleshooting Decision Tree for Moisture Contamination.
Q2: What is the most effective way to dry my solvents, and how do I choose the right drying agent?
A2: The choice of drying method depends on the solvent and the required level of dryness. For many sensitive piperidine syntheses, simple drying over an inorganic salt is insufficient.
Best Practice: Distillation from an appropriate drying agent under an inert atmosphere is the most reliable method. However, for routine use, passing the solvent through a column of activated alumina or molecular sieves is also highly effective and can be safer than distillation.[12]
Choosing a Drying Agent: The ideal drying agent should be fast, have a high capacity for water, be chemically inert to the solvent and reagents, and not catalyze side reactions.[13]
| Drying Agent | Capacity | Speed | Intensity (Final H₂O) | Compatibility Notes |
| Molecular Sieves (3Å, 4Å) | High | High | High | Generally useful and highly efficient. Must be activated before use (heat at 300°C for 24h).[12] |
| Magnesium Sulfate (MgSO₄) | High | High | Medium | Slightly acidic. Fast and effective. Forms a fine powder that requires filtration.[14][15] |
| Sodium Sulfate (Na₂SO₄) | Very High | Low | Low | Neutral and inexpensive, but slow and not suitable for achieving very low water levels. Unstable above 32°C.[15] |
| Calcium Chloride (CaCl₂) | High | Medium | High | Inexpensive and efficient, but can form adducts with alcohols, amines, and carbonyl compounds. Not suitable for drying solvents intended for reactions with these functional groups. |
| Calcium Hydride (CaH₂) | Low | Medium | Very High | Highly effective for hydrocarbons and ethers. Reacts with water to produce H₂ gas. Not suitable for acidic protons (alcohols, acids). |
| Potassium Hydroxide (KOH) | Medium | Medium | Medium | Basic. Excellent for drying basic solvents like piperidine or pyridine itself.[16] Reacts with acids and phenols. |
Table adapted from various sources.
Q3: How do I properly set up a reaction under an inert atmosphere to exclude moisture?
A3: A vacuum/inert gas manifold system, commonly known as a Schlenk line , is essential for rigorously excluding air and moisture.[17][18] The setup allows you to evacuate the air from your glassware and backfill it with a dry, inert gas like Argon or Nitrogen.[19]
Key Principles:
-
Purge Cycles: The core technique is the "evacuate-refill" cycle. The reaction vessel is connected to the line, evacuated under vacuum to remove air and adsorbed water, and then slowly backfilled with inert gas.[20] This cycle should be repeated at least three times to ensure a truly inert environment.[20]
-
Positive Pressure: Always maintain a slight positive pressure of inert gas throughout the experiment. This is monitored via an oil or mercury bubbler, which also prevents air from back-diffusing into the line.[19][20]
-
Air-Free Transfers: Reagents must be added without introducing air.
-
Liquids: Use gas-tight syringes to transfer liquids through rubber septa.[9][19] Purge the syringe with inert gas before drawing up the liquid.[20]
-
Cannula Transfer: For transferring larger volumes of air-sensitive solutions, a double-tipped needle (cannula) is used to transfer the liquid from one septum-sealed vessel to another using inert gas pressure.[19][21]
-
Solids: Add non-hygroscopic solids to the flask before purging. Highly sensitive or hygroscopic solids should be handled and weighed in a glovebox.[10][22]
-
Caption: Diagram of a Standard Inert Atmosphere Reaction Setup.
Key Experimental Protocols
Protocol 1: General Procedure for Drying Glassware
-
Oven-Drying (Preferred for Safety):
-
Disassemble all glassware components.
-
Wash and rinse thoroughly with deionized water and a suitable solvent (e.g., acetone).
-
Place the glassware in an oven at a minimum of 120°C for at least 4 hours, or ideally, overnight.[3][9]
-
Assemble the main apparatus (e.g., flask and condenser) while still hot and immediately connect it to the Schlenk line.[3]
-
Perform at least three evacuate-refill cycles as the glassware cools to room temperature.[20]
-
-
Flame-Drying (For Rapid Drying):
-
Caution: This procedure involves an open flame and should only be performed by trained personnel with appropriate safety measures. Do not flame-dry glassware with thin walls or volumetric markings.
-
Assemble the glassware and connect it to the Schlenk line.
-
Apply a high vacuum to the system.
-
Gently heat the entire surface of the glassware with a heat gun or a soft flame from a torch until all visible condensation is gone.[11] Pay close attention to ground glass joints.
-
Allow the glassware to cool completely under vacuum before backfilling with inert gas.
-
Protocol 2: Karl Fischer Titration for Water Content in a Solvent (Volumetric)
This protocol provides a general guideline for using an automated volumetric Karl Fischer titrator.
-
System Preparation:
-
Ensure the titrator's solvent vessel is filled with a suitable Karl Fischer solvent (e.g., anhydrous methanol or a specialized reagent).[23]
-
Run a "pre-titration" to neutralize any ambient moisture within the titration cell until a stable, dry baseline is achieved.
-
-
Titer Determination:
-
Accurately inject a known mass of pure water or a certified water standard into the cell.
-
The titrator will dispense the Karl Fischer reagent (containing iodine) until the endpoint is reached.[4]
-
The instrument calculates the titer (mg H₂O / mL of reagent). Repeat this 2-3 times for an accurate average.
-
-
Sample Analysis:
-
Inject a precisely weighed or measured volume of your organic solvent sample into the titration cell.
-
The instrument will automatically titrate the sample to the endpoint.
-
The water content will be calculated and displayed, typically in ppm (parts per million) or percentage.
-
References
-
Water content in organic solvents - Titration. (n.d.). Mettler Toledo. Retrieved February 9, 2026, from [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013). ChemistryViews. Retrieved February 9, 2026, from [Link]
-
Synthesis Schlenk Line Techniques. (n.d.). Energy & Sustainability Directory. Retrieved February 9, 2026, from [Link]
-
An Illustrated Guide to Schlenk Line Techniques. (2023). ACS Publications. Retrieved February 9, 2026, from [Link]
-
Drying Agents. (n.d.). Study Rocket. Retrieved February 9, 2026, from [Link]
-
How to Effectively Utilize Anhydrides in Organic Synthesis: A Comprehensive Guide for Achieving Optimal Results. (2025). Medium. Retrieved February 9, 2026, from [Link]
-
Why do some organic reactions need anhydrous conditions? (n.d.). TutorChase. Retrieved February 9, 2026, from [Link]
-
Schlenk line. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]
-
Karl Fischer titration. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]
-
Anhydrous Conditions. (2021). Sciencemadness Discussion Board. Retrieved February 9, 2026, from [Link]
-
How do you handle hygroscopic salts? (n.d.). HepatoChem. Retrieved February 9, 2026, from [Link]
-
Karl Fischer water content titration. (n.d.). Scharlab. Retrieved February 9, 2026, from [Link]
-
Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 9, 2026, from [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). The Journal of Organic Chemistry. Retrieved February 9, 2026, from [Link]
-
Anhydrous Conditions Definition. (n.d.). Fiveable. Retrieved February 9, 2026, from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Retrieved February 9, 2026, from [Link]
-
Tips & Tricks: Drying Methods. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 9, 2026, from [Link]
-
Using drying agents. (n.d.). UMass Lowell. Retrieved February 9, 2026, from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. Retrieved February 9, 2026, from [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2025). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]
-
How do you guys prepare solutions of hygroscopic chemicals? (2017). Reddit. Retrieved February 9, 2026, from [Link]
-
Does piperidine work in reductive amination like this? (2024). Reddit. Retrieved February 9, 2026, from [Link]
-
Water Sensitive Reactions. (n.d.). Utah Tech University. Retrieved February 9, 2026, from [Link]
-
How To: Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 9, 2026, from [Link]
-
The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. (n.d.). Retrieved February 9, 2026, from [Link]
-
Moisture Sensitivity Definition. (n.d.). Fiveable. Retrieved February 9, 2026, from [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. Retrieved February 9, 2026, from [Link]
-
28 questions with answers in PIPERIDINES. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016). ResearchGate. Retrieved February 9, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 9, 2026, from [Link]
-
Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org. Retrieved February 9, 2026, from [Link]
-
How To Run A Reaction: The Setup. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 9, 2026, from [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2014). ACS Publications. Retrieved February 9, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). MDPI. Retrieved February 9, 2026, from [Link]
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing. Retrieved February 9, 2026, from [Link]
-
Catalytic hydrogenation of pyridines in water. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Piperidine Synthesis. (2025). Defense Technical Information Center. Retrieved February 9, 2026, from [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2. (2024). YouTube. Retrieved February 9, 2026, from [Link]
-
Hydrogenation of Derivatives of Pyridine. (1951). Journal of the American Chemical Society. Retrieved February 9, 2026, from [Link]
-
Have you experienced that your piperidine crystallizes when not in use? (2021). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2018). MDPI. Retrieved February 9, 2026, from [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 5. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 6. Karl Fischer water content titration - Scharlab [scharlab.com]
- 7. metrohm.com [metrohm.com]
- 8. How To [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. studyrocket.co.uk [studyrocket.co.uk]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. chemistryviews.org [chemistryviews.org]
- 18. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 19. Schlenk line - Wikipedia [en.wikipedia.org]
- 20. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 21. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 22. hepatochem.com [hepatochem.com]
- 23. mt.com [mt.com]
Removal of phenolic impurities from reaction mixtures
Topic: Purification & Isolation Strategies for Reaction Mixtures
Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Mission Statement
Phenolic impurities—whether unreacted starting materials, byproducts (e.g., isomers), or oxidative degradants (quinones)—are notorious for causing downstream issues. They often possess similar solubility profiles to the target API, act as radical traps in subsequent steps, or introduce persistent color.
This guide moves beyond "standard workup" advice. We treat phenol removal as a chemoselective engineering challenge , focusing on
Module 1: The pH Swing (Liquid-Liquid Extraction)
The First Line of Defense
Core Logic
Phenols are weak acids (
-
Rule of Thumb:
. -
At
, ionization is , forcing the impurity into the water layer.
Decision Logic: The Extraction Workflow
Figure 1: Logic flow for selecting the appropriate base for phenolic extraction based on impurity acidity and product stability.
Reference Data: of Common Phenolic Impurities
| Impurity Class | Example Compound | Approx. | Recommended Base |
| Nitrophenols | 4-Nitrophenol | 7.15 [1] | |
| Halophenols | 4-Bromophenol | 9.34 [1] | |
| Simple Phenols | Phenol, Cresol | 9.9 - 10.3 [1] | |
| Methoxyphenols | Guaiacol | 9.98 | |
| Catechols | Catechol | 9.48 |
Troubleshooting Guide: LLE
Q: I adjusted the pH to 12, but the phenol is still in the organic layer.
-
Root Cause 1: The "Salting Out" Effect. If your aqueous layer is saturated with brine or salts from the reaction, the solubility of the phenolate decreases, forcing it back into the organic phase despite the charge.
-
Root Cause 2: Solvent Polarity. Highly polar organic solvents (THF, Ethyl Acetate) can solvate ion pairs.
-
Solution:
-
Dilute the aqueous layer with water to reduce ionic strength.
-
Switch the organic solvent to something less polar (e.g., Toluene, MTBE) if product solubility permits.
-
Q: I have a massive emulsion that won't break.
-
Root Cause: Phenolates act as surfactants. At high pH, they form micelles, especially if long alkyl chains are present.
-
Solution:
-
Filtration: Pass the biphasic mixture through a pad of Celite. Suspended solids often stabilize emulsions.
-
Phase Ratio: Increase the volume of the organic phase to disrupt micelle formation.
-
Module 2: Adsorption (Scavenging & Color Removal)
When Extraction Fails or Trace Levels Persist
Adsorbent Selection Matrix
When the product is also acidic (preventing pH swing) or the impurity is trace (<1000 ppm), adsorption is the standard.
| Adsorbent Type | Mechanism | Best For | Watch Out For |
| Activated Carbon | Broad spectrum removal, Color removal | Irreversible product binding; Handling mess; Metals [2]. | |
| Polymeric Resins (e.g., XAD-4, SP-207) | Hydrophobic Interaction | Non-polar phenols from polar streams | Requires conditioning; Expensive. |
| Anion Exchange Resins (e.g., Amberlyst A26) | Ionic Binding | Acidic phenols from neutral products | Can catalyze reactions; Swelling issues. |
| Silica Gel | H-Bonding | Polar phenols (Catechols) | Low capacity; Product co-elution. |
Experimental Protocol: Carbon Screening (Isotherm)
Don't just "add carbon." Determine the optimal loading to prevent yield loss.
-
Preparation: Prepare 5 vials with the reaction mixture (fixed volume).
-
Dosing: Add Activated Carbon at 1%, 5%, 10%, 20%, and 50% w/w relative to the substrate.
-
Equilibration: Stir at room temperature for 1 hour (kinetics are fast for surface adsorption, slower for pore diffusion [3]).
-
Analysis: Filter (0.45 µm) and analyze by HPLC.
-
Plot: % Impurity Removed vs. % Product Loss.
-
Target: The "Sweet Spot" where impurity drops below spec but product loss is <5%.
-
Troubleshooting: Adsorption
Q: The carbon removed the impurity, but my yield dropped by 20%.
-
Root Cause: Non-specific binding.
-
Solution:
-
Pre-wring the Carbon: Slurry the carbon in the solvent before adding the mixture. This fills the pores with solvent, creating a diffusion barrier for the bulky product while allowing smaller phenols to enter.
-
Switch to Resin: Polymeric adsorbents (e.g., styrene-divinylbenzene) have defined pore sizes that can exclude larger product molecules (Size Exclusion effect).
-
Module 3: The "Pink/Brown" Problem (Oxidative Impurities)
Dealing with Quinones and Polymerized Phenols
The Mechanism of Color
Phenols oxidize to Quinones (highly colored)
-
Note: Standard LLE often fails here because quinones are neutral (not acidic) and oligomers are insoluble.
Figure 2: Pathway of phenolic oxidation and the two-step remediation strategy.
Protocol: Reductive Workup
If your mixture turns pink/brown upon exposure to air:
-
Quench: Add aqueous Sodium Bisulfite (
) or Sodium Dithionite ( ) to the biphasic extraction.-
Why? Reduces colored quinones back to hydroquinones (which are water-soluble at high pH or adsorbable).
-
-
Wash: Perform the high pH extraction immediately after reduction.
-
Adsorb: If color persists, pass the organic layer through a short plug of Basic Alumina . Quinones bind strongly to alumina [4].
References
-
Aktaş, A. H., et al. "Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixture."[1][2] Acta Chim.[1] Slov., 2006.[1] Link
-
Grant, T. M., & King, C. J. "Mechanism of irreversible adsorption of phenolic compounds by activated carbons."[3] Industrial & Engineering Chemistry Research, 1990. Link
-
Lorenc-Grabowska, E., et al. "Adsorption of Phenol on Commercial Activated Carbons." Journal of Colloid and Interface Science, 2016.[4] Link
-
Benchchem. "Identifying and removing contaminants from anthraquinone synthesis." Benchchem Technical Guides. Link
-
Moynihan, H. A., & Horgan, D. E.[5] "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development, 2017.[5] Link[5]
Sources
A Comparative Guide to the Purity Validation of 3-(2-Piperidyl)phenol by Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a cornerstone of safety and efficacy. For a compound like 3-(2-Piperidyl)phenol, a key intermediate or potential API, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and the conventional High-Performance Liquid Chromatography (HPLC) method for purity validation, grounded in scientific principles and practical application.
The Imperative of Purity in Pharmaceutical Development
The journey of a drug from discovery to market is predicated on the precise characterization of its components. Regulatory bodies such as the FDA and EMA mandate stringent purity thresholds to minimize patient exposure to potentially harmful impurities.[1] An accurate purity value is critical for:
-
Correct Dosage: Ensuring the patient receives the intended amount of the active therapeutic agent.
-
Safety: Identifying and controlling impurities that could have their own pharmacological or toxicological effects.
-
Consistency: Guaranteeing batch-to-batch reproducibility, a hallmark of Good Manufacturing Practices (GMP).[1]
While several analytical techniques can assess purity, this guide focuses on a direct, primary method—qNMR—and contrasts it with the most established separation technique, HPLC.[2][3]
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR has emerged as a powerful tool in metrology and pharmaceutical analysis because it is a primary ratio method.[4] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][6][7] This allows for the determination of a compound's purity or concentration without the need for a calibration curve or a reference standard of the analyte itself.[5][8]
Expertise in Practice: Why ¹H qNMR?
For organic molecules like 3-(2-Piperidyl)phenol, ¹H qNMR is the method of choice due to several inherent advantages of the proton nucleus:
-
High Natural Abundance: At 99.99%, it provides the strongest possible signal.[6]
-
High Gyromagnetic Ratio: This translates to greater sensitivity compared to other NMR-active nuclei.[6]
-
Ubiquity: Protons are present in nearly all organic pharmaceuticals.
The trustworthiness of a qNMR measurement hinges on its traceability to the International System of Units (SI). This is achieved by using a Certified Reference Material (CRM) as an internal standard.[9] The internal standard must be selected with care: it should be chemically stable, have a known high purity, possess signals that do not overlap with the analyte, and be soluble in the same deuterated solvent.[5][8]
Experimental Workflow: qNMR Purity of 3-(2-Piperidyl)phenol
The following diagram outlines the logical flow of a qNMR experiment for purity validation.
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Detailed Protocol for qNMR
This protocol is designed as a self-validating system, where careful execution of each step ensures the integrity of the final result.
-
Preparation of the Internal Standard (IS) and Analyte Sample:
-
Accurately weigh approximately 5 mg of a suitable Certified Reference Material (e.g., Maleic Acid, purity ≥ 99.5%) into a clean NMR tube.[10] Record the weight to 0.01 mg.
-
Accurately weigh approximately 15-20 mg of the 3-(2-Piperidyl)phenol sample into the same NMR tube. Record the weight to 0.01 mg.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube, ensuring complete dissolution of both the analyte and the internal standard.
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Temperature: Set and regulate the probe temperature (e.g., 298 K).
-
Lock and Shim: Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Pulse Calibration: Determine the 90° pulse width for the specific sample.
-
Key Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30' or 'zg90').
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and standard signals being integrated. A conservative value of 30-60 seconds is often sufficient. This is critical to ensure full relaxation and accurate signal integration.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a signal-to-noise ratio (S/N) of >250:1 for the peaks to be integrated.
-
Acquisition Time (AQ): Set to ensure high digital resolution.
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier Transform, followed by meticulous phase and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for 3-(2-Piperidyl)phenol and a signal for the internal standard. For 3-(2-Piperidyl)phenol, aromatic protons are often good candidates. For Maleic Acid, the two olefinic protons give a single sharp peak.
-
Calculate the purity using the following equation[11]: Purityₓ (%) = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Pₛₜ Where:
-
I: Integral area of the signal
-
N: Number of protons generating the signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
ₓ: Analyte (3-(2-Piperidyl)phenol)
-
ₛₜ: Internal Standard
-
-
HPLC: The Industry Standard for Purity and Impurity Profiling
High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity analysis.[3] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity determination, the area of the main peak relative to the total area of all peaks (area percent) is often used, though quantification against a reference standard is more accurate.
Expertise in Practice: Method Development for a Phenolic Compound
Developing a robust HPLC method for 3-(2-Piperidyl)phenol requires careful consideration of its chemical properties. As a phenolic compound, a reversed-phase C18 column is a logical starting point.[12] The mobile phase will typically consist of an aqueous acidic buffer and an organic modifier like acetonitrile or methanol to ensure sharp peak shapes and good resolution from potential impurities.[13][14] Unlike qNMR, this method relies on a highly purified and well-characterized reference standard of 3-(2-Piperidyl)phenol itself to establish retention time and response factor for accurate quantification.
Experimental Workflow: HPLC Purity of 3-(2-Piperidyl)phenol
Caption: Workflow for purity determination by HPLC with UV detection.
Detailed Protocol for HPLC
This protocol is based on general methods for phenolic compounds and should be validated according to ICH Q2(R1) guidelines.[15][16][17]
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of 3-(2-Piperidyl)phenol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV/DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
-
Data Processing and Purity Calculation:
-
Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the main peak area.
-
Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Head-to-Head Performance Comparison
The choice between qNMR and HPLC is not merely one of preference but of application. Each technique offers distinct advantages and is governed by different validation principles as outlined by the International Council for Harmonisation (ICH).[15][17][18]
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | Rationale & Causality |
| Principle | Primary Ratio Method | Comparative Separation Method | qNMR provides an absolute measurement against a certified standard of a different compound.[4] HPLC compares the analyte response to either itself (for assay) or other components in the mixture (for purity). |
| Reference Standard | Requires a certified internal standard (not the analyte).[19][20] | Requires a highly purified reference standard of 3-(2-Piperidyl)phenol. | This is the most significant philosophical and practical difference. qNMR's utility shines when an analyte-specific standard is unavailable or being certified.[8] |
| Specificity | High. Signal position and multiplicity are structure-dependent. | High. Based on chromatographic retention time and UV spectrum. | Both methods are highly specific. Lack of specificity in HPLC can be compensated by using a mass spectrometer (LC-MS).[18] |
| Accuracy | Very High (typically 98.5-101.5%). Directly traceable to SI units via the CRM.[9] | High (typically 98.0-102.0%). Dependent on the purity of the analyte reference standard. | qNMR is considered a more "absolute" measure of purity, making it ideal for certifying reference materials. |
| Precision (RSD) | Excellent (< 1%).[4] | Excellent (< 1% for main peak). | Both techniques, when properly validated, offer superb precision for the main component. |
| Limit of Quantitation (LOQ) | Moderate (~0.1%). | Very Low (<0.05%). | HPLC is generally far more sensitive for detecting and quantifying low-level impurities, which is its primary strength in quality control.[3] |
| Analysis Time | Fast (5-15 min per sample acquisition). | Moderate (20-40 min per sample). | While qNMR acquisition is fast, sample preparation (weighing) requires great care. HPLC run times are longer, but systems can run unattended overnight. |
Conclusion and Strategic Application
Both qNMR and HPLC are powerful, reliable techniques for the purity validation of 3-(2-Piperidyl)phenol. They are not mutually exclusive but are rather complementary tools in the pharmaceutical scientist's arsenal.
-
Quantitative NMR is the superior method for the absolute purity assignment of a new chemical entity or for the certification of a primary reference standard. Its independence from an analyte-specific standard and its direct traceability to the SI unit provide an authoritative and defensible purity value.[21]
-
High-Performance Liquid Chromatography remains the undisputed gold standard for routine quality control, stability studies, and impurity profiling .[3] Its exceptional sensitivity allows for the detection and quantification of trace-level impurities that qNMR might miss, which is critical for meeting regulatory safety requirements.
Recommendation: For the comprehensive characterization of 3-(2-Piperidyl)phenol, a dual approach is recommended. Use qNMR to establish the absolute purity of a designated "in-house" primary reference standard. Then, use this well-characterized standard to validate and perform routine HPLC analyses for batch release and stability testing, ensuring both accuracy and sensitivity throughout the drug development lifecycle.
References
-
Certified reference materials for quantitative NMR. Separation Science. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada. [Link]
-
Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. LinkedIn. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
Quality Guidelines. ICH. [Link]
-
Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units. PubMed. [Link]
-
qNMR Standards. CPAchem. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
qNMR Internal Standard Reference Data (ISRD). BIPM. [Link]
-
qNMR Standards. CPAchem. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
What is qNMR and why is it important?. Mestrelab Resources. [Link]
-
Quantitative NMR spectroscopy—principles and applications. ElectronicsAndBooks. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]
-
Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. ResearchGate. [Link]
-
Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper. [Link]
-
Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. MDPI. [Link]
-
Purity by Absolute qNMR Instructions. University of Wisconsin-Madison. [Link]
-
qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. MDPI. [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]
-
Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five different solvent extracts. Journal of Applied Pharmaceutical Science. [Link]
-
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]
Sources
- 1. nicovaper.com [nicovaper.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. emerypharma.com [emerypharma.com]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 9. Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. canadacommons.ca [canadacommons.ca]
- 17. database.ich.org [database.ich.org]
- 18. fda.gov [fda.gov]
- 19. sepscience.com [sepscience.com]
- 20. qNMR - BIPM [bipm.org]
- 21. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(2-Piperidyl)phenol and Its Isomers: A Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of psychoactive compounds, the positional isomerism of a pharmacophore can introduce profound differences in biological activity. This guide provides an in-depth comparative analysis of 3-(2-Piperidyl)phenol and its ortho- and para-isomers, 2-(2-Piperidyl)phenol and 4-(2-Piperidyl)phenol. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide synthesizes established principles of medicinal chemistry and pharmacology of the piperidine scaffold to offer a predictive and experimentally grounded comparison. We will delve into their synthesis, predicted physicochemical properties, and anticipated pharmacological profiles, with a focus on their potential interactions with opioid, sigma (σ), and NMDA receptors. Furthermore, this guide furnishes detailed, validated experimental protocols to empower researchers to conduct their own comprehensive comparisons.
Introduction: The Significance of the Piperidylphenol Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its conformational flexibility and ability to engage with a multitude of biological targets.[1][2] When coupled with a phenol group, the resulting piperidylphenol scaffold presents a privileged structure for interacting with key central nervous system (CNS) receptors. The hydroxyl group of the phenol can act as a hydrogen bond donor and acceptor, while the basic nitrogen of the piperidine ring is typically protonated at physiological pH, forming a crucial cationic interaction site. The position of this phenolic hydroxyl group—ortho, meta, or para—relative to the piperidine substituent is expected to significantly influence the molecule's electronic distribution, lipophilicity, and three-dimensional shape, thereby dictating its receptor binding affinity, selectivity, and functional activity.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the predicted properties for the three isomers of (2-Piperidyl)phenol.
| Property | 2-(2-Piperidyl)phenol | 3-(2-Piperidyl)phenol | 4-(2-Piperidyl)phenol |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₅NO | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol | 177.24 g/mol | 177.24 g/mol |
| Predicted logP | ~2.5 | ~2.5 | ~2.5 |
| Predicted pKa (amine) | ~10.0 | ~10.0 | ~10.0 |
| Predicted pKa (phenol) | ~10.2 | ~10.1 | ~9.9 |
Note: These values are estimations based on computational models and may vary from experimentally determined values.
The predicted lipophilicity (logP) and the basicity of the piperidine nitrogen are expected to be similar across the three isomers. However, a notable difference is anticipated in the acidity of the phenolic hydroxyl group. The para-isomer, 4-(2-Piperidyl)phenol, is predicted to be the most acidic due to the electron-withdrawing inductive effect of the piperidine ring being most pronounced at the para position, which stabilizes the corresponding phenoxide ion. This subtle difference in acidity can have significant implications for receptor interactions and metabolic stability.
Synthesis of (2-Piperidyl)phenol Isomers
The synthesis of these isomers can be achieved through several established synthetic routes for piperidine derivatives.[2] A common and versatile approach involves the catalytic hydrogenation of the corresponding pyridylphenol precursors.
General Synthetic Workflow
Caption: General synthetic workflow for (2-Piperidyl)phenol isomers.
Experimental Protocol: Synthesis of 4-(2-Piperidyl)phenol via Catalytic Hydrogenation
This protocol is adapted from established procedures for the reduction of substituted pyridines.[2]
Materials:
-
4-(2-Pyridyl)phenol
-
Ethanol (or acetic acid)
-
Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolution: In a high-pressure hydrogenation vessel, dissolve 4-(2-Pyridyl)phenol (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (10% Pd/C or PtO₂, typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Rationale: The catalyst is pyrophoric and should be handled with care.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas several times before pressurizing to the desired pressure (typically 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Rationale: Adequate mixing is crucial for efficient contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent. Rationale: Celite prevents the fine catalyst particles from passing through the filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 4-(2-Piperidyl)phenol by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.
Comparative Pharmacological Analysis
The pharmacological profile of piperidine derivatives is heavily influenced by their substitution pattern. Based on the extensive literature on related compounds, we can predict the likely interactions of the (2-Piperidyl)phenol isomers with key CNS receptors.
Opioid Receptor Affinity
Many 3- and 4-(hydroxyphenyl)piperidine derivatives are known to exhibit affinity for opioid receptors, often acting as agonists or antagonists.[3] The phenolic hydroxyl group is a key pharmacophoric element, mimicking the phenol of morphine and related opioids.
-
3-(2-Piperidyl)phenol: The meta-hydroxyl group is a classic feature of potent opioid agonists and antagonists. It is anticipated that this isomer will exhibit significant affinity for mu (µ) and kappa (κ) opioid receptors.
-
4-(2-Piperidyl)phenol: The para-hydroxyl group can also lead to opioid receptor affinity, although often with a different selectivity profile compared to the meta-isomer.
-
2-(2-Piperidyl)phenol: The ortho-hydroxyl group may introduce steric hindrance that could reduce affinity for certain opioid receptor subtypes. However, it could also lead to unique interactions through intramolecular hydrogen bonding, potentially altering the conformational preference of the molecule.
Sigma (σ) Receptor Affinity
Sigma receptors are a unique class of proteins implicated in a variety of neurological functions and are targets for a range of psychoactive drugs. Piperidine-containing compounds are well-represented among high-affinity sigma receptor ligands.[4][5]
-
All three isomers are expected to possess some affinity for σ₁ and/or σ₂ receptors. The basic piperidine nitrogen is a crucial feature for sigma receptor binding.[4] The position of the hydroxyl group will likely modulate the affinity and selectivity. For instance, studies on related compounds have shown that a 4-hydroxylphenyl moiety can sometimes be detrimental to σ receptor affinity compared to an unsubstituted phenyl ring.[4]
NMDA Receptor Affinity
Certain phencyclidine (PCP)-related compounds, which feature a piperidine ring, are potent NMDA receptor antagonists.[6] While the (2-Piperidyl)phenol isomers are structurally distinct from PCP, the piperidine moiety suggests a potential for interaction with the NMDA receptor complex. Ifenprodil and its analogues, which are NR2B-selective NMDA receptor antagonists, also contain a 4-hydroxyphenyl-piperidine scaffold.[7]
-
The presence of the piperidine and phenol moieties suggests that these isomers could be investigated for NMDA receptor activity, particularly at the NR2B subunit. The spatial arrangement of the aromatic ring and the basic nitrogen, dictated by the ortho, meta, or para substitution, will be a critical determinant of any such activity.
Experimental Protocols for Pharmacological Evaluation
To empirically determine and compare the pharmacological profiles of these isomers, the following standardized in vitro and in vivo assays are recommended.
In Vitro Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Receptor source: Rat brain homogenates or cell lines stably expressing the human opioid, sigma, or NMDA receptors.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for µ-opioid, [³H]DTG for σ receptors, [³H]MK-801 for the NMDA receptor ion channel site).
-
Test compounds: Stock solutions of the (2-Piperidyl)phenol isomers in a suitable solvent (e.g., DMSO).
-
Assay buffer.
-
Non-specific binding control: A high concentration of an unlabeled ligand for the target receptor.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In test tubes or a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Receptor Addition: Initiate the binding reaction by adding the receptor preparation to each tube.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium. Rationale: Incubation times and temperatures are optimized for each specific receptor and radioligand pair.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Analgesic Activity Assays
To assess the potential analgesic effects of these compounds, standard animal models of pain are employed.
The tail-flick test is a common method for evaluating centrally-mediated analgesia.[8]
Apparatus:
-
Tail-flick analgesia meter.
-
Animal restrainer.
Procedure:
-
Acclimation: Acclimate the animals (typically rats or mice) to the testing environment and the restrainer.
-
Baseline Latency: Determine the baseline tail-flick latency by focusing a beam of radiant heat onto the ventral surface of the tail and measuring the time it takes for the animal to flick its tail away from the heat source. A cut-off time is set to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-treatment Latency: Measure the tail-flick latency at various time points after compound administration (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point. Determine the ED₅₀ value (the dose that produces a 50% effect) from the dose-response curve.
Conclusion
The positional isomerism of the phenolic hydroxyl group in the (2-Piperidyl)phenol scaffold is predicted to have a profound impact on the pharmacological profiles of the ortho-, meta-, and para-isomers. While 3-(2-Piperidyl)phenol is anticipated to exhibit classic opioid-like properties, all three isomers warrant investigation at opioid, sigma, and NMDA receptors. This guide provides a scientifically grounded framework for a comparative analysis, from synthesis to in vivo evaluation. The detailed experimental protocols included herein are intended to serve as a valuable resource for researchers, enabling them to systematically explore the structure-activity relationships within this intriguing class of compounds and to unlock their potential as novel CNS-active agents.
References
- Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047–1051.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Di Mola, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1145–1155.
- Berardi, F., et al. (2020). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. ACS Chemical Neuroscience, 11(15), 2349–2362.
- Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors.
- Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 65(1), 354–376.
- Wentland, M. P., et al. (2009). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 52(23), 7764–7776.
- Szałata, K., et al. (2022). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 65(1), 354–376.
- Bagley, J. R., et al. (1989). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Journal of Medicinal Chemistry, 32(3), 663–671.
- Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974.
- Khan, M. T. H., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pharmacognosy Research, 4(3), 159–163.
- Mach, R. H., et al. (1997). Halogenated 4-(phenoxymethyl)piperidines as Potential Radiolabeled Probes for sigma-1 Receptors: In Vivo Evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. Journal of Medicinal Chemistry, 40(13), 2058–2067.
- Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23–SE31.
- Pinna, G. A., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Future Medicinal Chemistry, 8(13), 1545–1565.
- Cicero, T. J., et al. (1992). (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. The Journal of Pharmacology and Experimental Therapeutics, 260(1), 329–336.
- Monassier, L., et al. (2007). How μ-Opioid Receptor Recognizes Fentanyl. PLoS ONE, 2(12), e1284.
- Pasternak, G. W. (2005). Opioid Pharmacology. Pain Physician, 8(1), 63-68.
- Noble, F., et al. (2021). Opioids and Their Receptors: Present and Emerging Concepts in Opioid Drug Discovery II. Molecules, 26(16), 4786.
- Pabel, J., et al. (2023). Novel multi-objective affinity approach allows to identify pH-specific μ-opioid receptor agonists.
- Avery, M. J., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734.
- Jackson, M. D., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 25(17), 3569–3572.
- Wünsch, B., et al. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Scaffold: Selective Sigma1 Receptor Ligands and NMDA Receptor Antagonists. Molecules, 25(18), 4229.
- Buller, A. L., & Monaghan, D. T. (1997). Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid. European Journal of Pharmacology, 321(1), 115–125.
- Horak, M., et al. (2007). Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition. The Journal of Neuroscience, 27(20), 5423–5432.
- U.S. Patent No. US20070082927A1. (2007). Piperidine derivative having nmda receptor antagonistic activity.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Di Mola, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1145–1155. [Link]
-
Wünsch, B., et al. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Scaffold: Selective Sigma1 Receptor Ligands and NMDA Receptor Antagonists. Molecules, 25(18), 4229. [Link]
-
Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047–1051. [Link]
-
Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors: Structure and Function. [Link]
-
Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 65(1), 354–376. [Link]
-
Wentland, M. P., et al. (2009). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 52(23), 7764–7776. [Link]
-
Szałata, K., et al. (2022). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 65(1), 354–376. [Link]
-
Bagley, J. R., et al. (1989). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Journal of Medicinal Chemistry, 32(3), 663–671. [Link]
-
Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]
-
Khan, M. T. H., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pharmacognosy Research, 4(3), 159–163. [Link]
-
Mach, R. H., et al. (1997). Halogenated 4-(phenoxymethyl)piperidines as Potential Radiolabeled Probes for sigma-1 Receptors: In Vivo Evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. Journal of Medicinal Chemistry, 40(13), 2058–2067. [Link]
-
Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23–SE31. [Link]
-
Pinna, G. A., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Future Medicinal Chemistry, 8(13), 1545–1565. [Link]
-
Cicero, T. J., et al. (1992). (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. The Journal of Pharmacology and Experimental Therapeutics, 260(1), 329–336. [Link]
-
Monassier, L., et al. (2007). How μ-Opioid Receptor Recognizes Fentanyl. PLoS ONE, 2(12), e1284. [Link]
-
Pasternak, G. W. (2005). Opioid Pharmacology. Pain Physician, 8(1), 63-68. [Link]
-
Noble, F., et al. (2021). Opioids and Their Receptors: Present and Emerging Concepts in Opioid Drug Discovery II. Molecules, 26(16), 4786. [Link]
-
Pabel, J., et al. (2023). Novel multi-objective affinity approach allows to identify pH-specific μ-opioid receptor agonists. Journal of Cheminformatics, 15(1), 101. [Link]
-
Avery, M. J., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]
-
Jackson, M. D., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 25(17), 3569–3572. [Link]
-
Buller, A. L., & Monaghan, D. T. (1997). Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid. European Journal of Pharmacology, 321(1), 115–125. [Link]
-
Horak, M., et al. (2007). Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition. The Journal of Neuroscience, 27(20), 5423–5432. [Link]
- U.S. Patent No. US20070082927A1. (2007). Piperidine derivative having nmda receptor antagonistic activity.
Sources
- 1. Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Comparative Guide: Benchmarking 3-(2-Piperidyl)phenol as a Reference Standard in Analytical Assays
Executive Summary: 3-(2-Piperidyl)phenol (often distinct from the N-substituted dopamine agonist "3-PPP") represents a critical structural scaffold in the analysis of piperidine-class pharmaceuticals (e.g., methylphenidate derivatives) and alkaloids. While deuterated isotopologues remain the gold standard for Mass Spectrometry (MS) quantitation, 3-(2-Piperidyl)phenol offers a unique "bridge" utility. Its amphoteric nature (phenolic hydroxyl + piperidine nitrogen) allows for dual-mode detection (UV/Fluorescence and MS), making it a superior cost-effective alternative for routine quality control (QC) and impurity profiling where isotopic standards are cost-prohibitive.
Part 1: Chemical Profile & Rationale
To effectively use 3-(2-Piperidyl)phenol as a reference standard, one must master its physicochemical duality. Unlike simple amines, this molecule behaves as a zwitterion-like amphophile depending on pH.
Physicochemical Reference Table
| Property | Value / Characteristic | Analytical Implication |
| Structure | Phenol attached to C2 of Piperidine | Chiral center at C2; exists as enantiomers ((R)/(S)).[1] Chiral separation may be required. |
| pKa (Base) | ~11.1 (Piperidine Nitrogen) | Requires high pH mobile phase (>pH 10) or acidic ion-pairing for sharp peak shape. |
| pKa (Acid) | ~9.8 (Phenolic Hydroxyl) | Allows for negative mode ESI-MS (deprotonation) or Electrochemical Detection (ECD). |
| UV Max | ~274 nm (Bathochromic shift at high pH) | Ideal for HPLC-UV/DAD; allows selective detection against non-phenolic matrix interferences. |
| Solubility | Amphiphilic | Soluble in Methanol, DMSO; pH-dependent solubility in water. |
Expert Insight: The presence of the phenolic group is the key differentiator. While generic piperidine standards (like Ritalinic acid) are UV-weak, 3-(2-Piperidyl)phenol possesses a strong chromophore, allowing it to serve as a sensitivity benchmark for UV detectors while remaining ionizable for MS.
Part 2: Comparative Analysis (Alternatives vs. Product)
This section objectively compares 3-(2-Piperidyl)phenol against the two primary alternatives in assay development: Deuterated Isotopes (Gold Standard) and Generic Structural Analogs.
Comparison Matrix: Performance in Quantitation
| Feature | 3-(2-Piperidyl)phenol (Subject) | Deuterated Analog (e.g., d3-Methylphenidate) | Generic Internal Standard (e.g., Diphenhydramine) |
| Cost Efficiency | High (Synthetically accessible) | Low (Custom synthesis often required) | High (Commodity chemical) |
| MS Matrix Compensation | Moderate (Different RT, subject to different suppression) | Excellent (Co-elutes, identical suppression) | Poor (Different RT and ionization efficiency) |
| Detection Versatility | High (UV, Fluorescence, ECD, MS) | Low (Primarily MS) | Moderate (UV/MS) |
| Extraction Tracking | Excellent (Matches amphoteric behavior of target drugs) | Perfect (Identical behavior) | Variable (Often too lipophilic) |
Deep Dive: The "Structural Mimicry" Advantage
While deuterated standards are superior for compensating matrix effects in LC-MS/MS, 3-(2-Piperidyl)phenol outperforms generic standards in Sample Preparation Recovery .
Because it shares the specific secondary amine and aromatic core of piperidine drugs, it mimics the analyte's behavior during:
-
Solid Phase Extraction (SPE): It retains/elutes similarly on Mixed-Mode Cation Exchange (MCX) cartridges.
-
Liquid-Liquid Extraction (LLE): Its partition coefficient (LogD) shifts with pH in parallel with target piperidine drugs, ensuring that if the standard is recovered, the analyte is likely recovered too.
Part 3: Experimental Protocols
Workflow 1: Validated LC-MS/MS Quantification
Objective: Use 3-(2-Piperidyl)phenol as an Internal Standard (IS) for quantifying piperidine derivatives in plasma.
Reagents:
-
Mobile Phase A: 10mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: C18 Charged Surface Hybrid (CSH), 2.1 x 50mm, 1.7 µm.
Step-by-Step Protocol:
-
Stock Preparation: Dissolve 3-(2-Piperidyl)phenol in DMSO to 1 mg/mL. Dilute to 1 µg/mL in 50:50 Methanol:Water (Working IS).
-
Sample Spiking: Add 20 µL of Working IS to 100 µL of plasma sample.
-
Protein Precipitation: Add 300 µL ice-cold Acetonitrile. Vortex 30s. Centrifuge at 10,000 x g for 5 min.
-
Chromatography:
-
Gradient: 5% B to 90% B over 3.5 min.
-
Flow Rate: 0.4 mL/min.
-
Critical Step: The secondary amine causes peak tailing on standard C18. Use a CSH column or add 0.1% Formic Acid to protonate the amine fully.
-
-
Detection:
-
ESI Positive Mode (M+H)+.
-
Monitor Transition: 178.1 → 84.1 (Piperidine ring fragment).
-
Workflow 2: Purity Assessment (HPLC-UV)
Objective: Quantify 3-(2-Piperidyl)phenol purity as a primary reference material.
Protocol:
-
Buffer: 20mM Phosphate Buffer, pH 7.0 (Neutral pH balances the phenol and amine ionization states).
-
Column: Phenyl-Hexyl column (Provides "pi-pi" selectivity for the phenolic ring).
-
Wavelength: 274 nm (Max) and 220 nm (End absorption).
-
System Suitability: Tailing factor must be < 1.5. (If >1.5, increase buffer concentration to suppress silanol interactions).
Part 4: Visualization & Decision Logic
Diagram 1: Selection Logic for Reference Standards
This decision tree helps researchers determine when to deploy 3-(2-Piperidyl)phenol versus a deuterated alternative.
Caption: Decision matrix for selecting 3-(2-Piperidyl)phenol based on detection mode and regulatory requirements.
Diagram 2: Amphoteric Extraction Workflow
This diagram illustrates how the chemical structure of 3-(2-Piperidyl)phenol allows for specific purification steps.
Caption: Mixed-Mode Cation Exchange (MCX) cleanup exploiting the basic amine of 3-(2-Piperidyl)phenol.
Part 5: Supporting Data (Simulated Representative Comparison)
The following data illustrates the expected performance differences when using 3-(2-Piperidyl)phenol (3-2-PP) vs. a Deuterated Standard (d3-IS) in a plasma assay.
Table 1: Recovery and Matrix Effect Comparison
Data represents mean values (n=6) from a typical LC-MS/MS validation.
| Parameter | 3-(2-Piperidyl)phenol (Structural IS) | Deuterated Standard (Isotopic IS) | Interpretation |
| Absolute Recovery | 88.5% ± 4.2% | 92.1% ± 1.5% | Structural IS shows slightly higher variance due to minor solubility differences. |
| Matrix Effect | -12% (Suppression) | -12% (Suppression) | Critical: If RT differs from analyte, suppression may differ. |
| Retention Time (RT) | 2.4 min | 2.8 min (Co-elutes with analyte) | 3-2-PP elutes earlier due to phenol polarity; separates from phospholipids. |
| Precision (%CV) | 3.8% | 1.2% | Deuterated is superior for precision, but 3-2-PP is acceptable (<5%) for bioanalysis. |
References
-
PubChem. (2025).[2][3] Compound Summary: 3-(piperidin-1-yl)phenol / Related Isomers.[4] National Library of Medicine. [Link]
-
Hjorth, S., et al. (1981).[5] 3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors.[5][6][7] Psychopharmacology.[6] [Link](Note: Provides foundational pharmacological context for the 3-PPP class).
-
UNODC. (2021). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Meyer, M. R., et al. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.[8][9] [Link](Demonstrates standard extraction protocols for piperidine/phenethylamine derivatives).
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. 3-(Piperidin-1-yl)phenol | C11H15NO | CID 229855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dopamine (DA) autoreceptor efficacy of 3-PPP enantiomers after short-term synaptic DA deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor agonistic and antagonistic effects of 3-PPP enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D2 receptors in brain and anterior pituitary recognize agonist and antagonist actions of (-)-3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
Validating Screening Assay Results for 3-(2-Piperidyl)phenol: A Comparative Guide
For researchers in drug discovery and development, the initial hit from a high-throughput screen is both a moment of excitement and the beginning of a rigorous validation process. This guide provides an in-depth technical comparison of methodologies for validating the results of a screening assay for 3-(2-Piperidyl)phenol, a compound scaffold with known interactions at opioid and sigma receptors. By understanding the principles, strengths, and weaknesses of various assay formats, scientists can design robust validation cascades that ensure data integrity and build confidence in lead candidates.
The Rationale Behind a Multi-Faceted Validation Approach
A single screening hit, particularly from a primary high-throughput screen (HTS), is merely an observation. It is the essential first step of a long journey, and its validity must be confirmed through a series of orthogonal assays. The choice of these secondary and tertiary assays is critical and should be guided by the putative biological target and the mechanism of action of the compound. For 3-(2-Piperidyl)phenol and its analogs, which are known to interact with G-protein coupled receptors (GPCRs) like opioid and sigma receptors, a comprehensive validation strategy will involve a combination of direct binding assays and functional cell-based assays. This multi-pronged approach mitigates the risk of artifacts and provides a more complete picture of the compound's pharmacological profile.
Primary Screening and the Imperative of Validation
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. However, the speed and scale of HTS can come at the cost of precision, leading to potential false positives and negatives. Therefore, the validation of a primary screening hit for 3-(2-Piperidyl)phenol is not just a confirmatory step but a critical process of de-risking a potential drug candidate.
A key statistical tool for validating the quality of a primary HTS assay is the Z-factor (Z') . This parameter provides a measure of the statistical effect size and the separation between positive and negative controls, indicating the reliability of the assay for identifying true hits.[1][2][3][4][5]
-
Z' > 0.5: An excellent assay with a large separation between controls.
-
0 < Z' ≤ 0.5: A good assay, acceptable for screening.
-
Z' ≤ 0: A marginal or poor assay with overlapping control populations, not suitable for reliable hit identification.
The formula for calculating the Z-factor is:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control.
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control.
A robust primary screen with a high Z-factor provides a solid foundation for the subsequent validation steps.
Comparative Analysis of Screening Methodologies
The validation of a 3-(2-Piperidyl)phenol screening hit should employ a battery of assays that probe different aspects of the compound-target interaction. This guide will compare three widely used methodologies: traditional radioligand binding assays, modern non-radioactive binding assays, and functional cell-based assays.
Radioligand Binding Assays: The Gold Standard for Affinity Determination
For decades, radioligand binding assays have been the gold standard for quantifying the affinity of a compound for its target receptor. These assays directly measure the binding of a radiolabeled ligand to a receptor preparation, and the ability of an unlabeled test compound to compete for this binding.
Workflow for a Radioligand Binding Assay:
Caption: Workflow of a competitive radioligand binding assay.
Experimental Protocol: Mu-Opioid Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of 3-(2-Piperidyl)phenol for the mu-opioid receptor using [³H]DAMGO as the radioligand.
Materials:
-
HEK293 cells stably expressing the human mu-opioid receptor.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]DAMGO (specific activity ~50 Ci/mmol).
-
Non-specific determinant: Naloxone (10 µM final concentration).[6][7][8][9][10]
-
Test Compound: 3-(2-Piperidyl)phenol, serially diluted.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare cell membranes from HEK293-mu-opioid receptor cells by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]DAMGO (final concentration ~1 nM), and 50 µL of either buffer (for total binding), 10 µM Naloxone (for non-specific binding), or varying concentrations of 3-(2-Piperidyl)phenol.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Data Comparison for Mu-Opioid Receptor Binding:
| Compound | Assay Type | IC₅₀ (nM) | Ki (nM) |
| 3-(2-Piperidyl)phenol (Hypothetical) | Radioligand Binding ([³H]DAMGO) | 50 | 25 |
| DAMGO (Agonist) | Radioligand Binding ([³H]Naloxone) | 1.5 | 1.18[11] |
| Sufentanil (Agonist) | Radioligand Binding | 0.2 | - |
| Naloxone (Antagonist) | Radioligand Binding ([³H]DAMGO) | 3.5 | 2.0 |
Non-Radioactive Binding Assays: Safer and High-Throughput Alternatives
While radioligand binding assays are highly sensitive, the use of radioactive materials poses safety and regulatory challenges. Several non-radioactive alternatives have emerged, offering comparable data quality with increased safety and ease of use. Fluorescence Polarization (FP) is a prominent example.
Principle of Fluorescence Polarization:
FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer). When the tracer is small and rotates rapidly in solution, the emitted light is depolarized. Upon binding to a larger receptor molecule, the rotation of the tracer slows down, and the emitted light remains polarized. A test compound that competes with the tracer for binding to the receptor will displace the tracer, causing a decrease in fluorescence polarization.
Workflow for a Fluorescence Polarization Assay:
Caption: Workflow of a Fluorescence Polarization competition assay.
Experimental Protocol: Sigma-1 Receptor Fluorescence Polarization Assay
This protocol outlines a competitive FP assay to determine the affinity of 3-(2-Piperidyl)phenol for the sigma-1 receptor.
Materials:
-
Purified recombinant human sigma-1 receptor.
-
FP Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Fluorescent Tracer: A fluorescently labeled sigma-1 receptor ligand (e.g., a derivative of haloperidol).
-
Test Compound: 3-(2-Piperidyl)phenol, serially diluted.
-
Black, low-volume 384-well microplates.
-
Fluorescence plate reader with polarization filters.
Procedure:
-
In a 384-well plate, add 10 µL of FP buffer, 5 µL of the fluorescent tracer (at a concentration equal to its Kd), and 5 µL of varying concentrations of 3-(2-Piperidyl)phenol or a reference compound.
-
Initiate the reaction by adding 5 µL of the purified sigma-1 receptor (at a concentration that gives a sufficient assay window).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Plot the millipolarization (mP) values against the logarithm of the test compound concentration to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Hypothetical Data Comparison for Sigma-1 Receptor Binding:
| Compound | Assay Type | IC₅₀ (nM) | Ki (nM) |
| 3-(2-Piperidyl)phenol (Hypothetical) | Fluorescence Polarization | 15 | 7.5 |
| Haloperidol | Radioligand Binding | - | 2-4[12] |
| 1,3-Di-o-tolylguanidine (DTG) | Radioligand Binding | - | 69[2] |
Functional Cell-Based Assays: Assessing Cellular Response
While binding assays provide valuable information about a compound's affinity for its target, they do not reveal its functional effect (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional cell-based assays are therefore essential for characterizing the pharmacological activity of a screening hit. For GPCRs like opioid and sigma receptors, which can couple to various intracellular signaling pathways, measuring changes in second messengers like intracellular calcium is a common approach.
Signaling Pathway for Gq-Coupled GPCRs leading to Calcium Mobilization:
Caption: Simplified Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
Experimental Protocol: Intracellular Calcium Flux Assay
This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration in response to compound treatment.
Materials:
-
HEK293 cells expressing the target receptor (e.g., sigma-1 receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (to prevent dye leakage).
-
Test Compound: 3-(2-Piperidyl)phenol, serially diluted.
-
Positive control agonist.
-
Antagonist (for antagonist mode).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye in assay buffer containing probenecid for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
For agonist mode, inject varying concentrations of 3-(2-Piperidyl)phenol and monitor the change in fluorescence over time.
-
For antagonist mode, pre-incubate the cells with varying concentrations of 3-(2-Piperidyl)phenol before injecting a known agonist at its EC₈₀ concentration.
-
Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Hypothetical Data Comparison for Sigma-1 Receptor Functional Activity:
| Compound | Assay Type | EC₅₀ (nM) | Functional Activity |
| 3-(2-Piperidyl)phenol (Hypothetical) | Calcium Flux | 80 | Agonist |
| Positive Control Agonist | Calcium Flux | 25 | Agonist |
| Reference Antagonist | Calcium Flux | IC₅₀ = 40 | Antagonist |
Conclusion: An Integrated Approach to Hit Validation
The validation of a screening hit for 3-(2-Piperidyl)phenol is a multifaceted process that requires a carefully designed experimental cascade. By combining the strengths of different assay technologies, researchers can build a comprehensive understanding of a compound's pharmacological profile. Radioligand binding assays provide a gold-standard measure of affinity, while non-radioactive alternatives like fluorescence polarization offer a safer and more high-throughput-compatible approach. Finally, functional cell-based assays are indispensable for elucidating the compound's mechanism of action. An integrated approach, utilizing orthogonal assays and robust data analysis, is paramount for making informed decisions in the drug discovery pipeline and successfully advancing promising lead candidates.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Prism 9 Statistics Guide. [Link]
-
U.S. National Library of Medicine. (n.d.). Naloxone. PubChem. [Link]
-
Wikipedia. (n.d.). Z-factor. [Link]
-
CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. [Link]
-
University of Utah Flow Cytometry Core Facility. (2023, December 28). Intracellular Calcium Flux. [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. [Link]
- Walker, J. M., Bowen, W. D., Walker, F. O., Matsumoto, R. R., De Costa, B., & Rice, K. C. (1990). Sigma receptors: biology and function. Pharmacological reviews, 42(4), 355–402.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). DAMGO. [Link]
-
MedlinePlus. (2019, January 15). How Naloxone Saves Lives in Opioid Overdose. [Link]
-
Assay Quality Control. (n.d.). Z-Factor Calculator. [Link]
-
National Center for Biotechnology Information. (n.d.). Naloxone. StatPearls. [Link]
-
CHEMM. (n.d.). Medical Countermeasures Database - Naloxone. [Link]
- Zhang, X. D. (2011). A new method for QC of HTS assays with a focus on the impact of the number of replicates on the Z-factor. Journal of biomolecular screening, 16(6), 635–642.
Sources
- 1. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of 1,3-di(2-[5-3H]tolyl) guanidine with sigma 2 binding sites in rat heart membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naloxone - Wikipedia [en.wikipedia.org]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. MedlinePlus: How Naloxone Saves Lives in Opioid Overdose [medlineplus.gov]
- 9. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 10. Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of 3-(2-Piperidyl)phenol Scaffolds Against Known Inhibitors
Executive Summary
This guide provides a technical benchmarking analysis of 3-(2-Piperidyl)phenol and its pharmacologically active structural isomer, 3-(3-Piperidyl)phenol (commonly known as 3-PPP or Preclamol ). While 3-(2-Piperidyl)phenol represents a specific positional isomer, the pharmacological industry standard for this scaffold is defined by the 3-substituted variants, which act as selective dopamine autoreceptor agonists .
Unlike classical inhibitors (antagonists) that block postsynaptic receptors, these compounds function as "physiological inhibitors" of dopaminergic transmission. By stimulating presynaptic D2/D3 autoreceptors, they trigger a negative feedback loop that inhibits dopamine synthesis and release. This guide benchmarks this unique mechanism against standard antagonists (e.g., Haloperidol) and modern partial agonists (e.g., Aripiprazole).
Mechanistic Profiling: Functional vs. Direct Inhibition
To understand the benchmarking data, one must distinguish between the two modes of inhibition. 3-(2-Piperidyl)phenol derivatives operate upstream of the synapse, whereas classical inhibitors operate downstream.
Mechanism of Action Diagram
The following diagram illustrates the distinct inhibitory pathways of the 3-Piperidylphenol scaffold compared to Haloperidol.
Figure 1: Mechanistic differentiation. 3-(2-Piperidyl)phenol derivatives inhibit the system by activating the presynaptic "brake" (autoreceptor), reducing dopamine output. Haloperidol inhibits the system by blocking the postsynaptic "target."
Comparative Benchmarking Data
The following data synthesizes experimental results comparing the 3-Piperidylphenol scaffold (represented by the (-)-3-PPP enantiomer profile) against industry standards.
Table 1: Binding Affinity (Ki) Profile
Lower Ki indicates higher affinity.
| Compound | Target Receptor | Ki (nM) | Binding Profile |
| Haloperidol | D2 High | 0.5 - 1.2 | High Affinity Antagonist (Non-selective) |
| (-)-3-PPP | D2 High (Auto) | 50 - 90 | Moderate Affinity (Selectivity for Autoreceptor state) |
| Aripiprazole | D2 High | 0.3 - 0.7 | Very High Affinity (Partial Agonist) |
| Quinpirole | D2 / D3 | ~5 - 10 | Full Agonist (Control) |
Table 2: Functional Efficacy (Intrinsic Activity)
Measured via GTPγS binding or cAMP inhibition assays. 0% = Antagonist, 100% = Full Agonist.
| Compound | Intrinsic Activity (Emax) | Functional Outcome |
| Haloperidol | 0% | Total Blockade. No signal transduction; prevents endogenous dopamine binding. |
| (-)-3-PPP | ~30 - 45% | Functional Inhibition. Sufficient to activate high-sensitivity autoreceptors (reducing DA release) but acts as an antagonist at postsynaptic receptors in the presence of high dopamine. |
| Aripiprazole | ~60 - 70% | Stabilization. Activates receptors enough to prevent withdrawal but blocks excessive dopamine stimulation. |
| Dopamine | 100% | Full physiological stimulation. |
Key Insight: The 3-(2-Piperidyl)phenol scaffold is less potent (higher Ki) than Haloperidol but offers autoreceptor selectivity . This allows for a reduction in dopaminergic tone without the severe motor side effects (EPS) associated with the complete postsynaptic blockade caused by Haloperidol.
Experimental Protocols
To validate the performance of 3-(2-Piperidyl)phenol against these inhibitors, the following self-validating protocols are recommended.
Protocol A: Radioligand Competition Binding Assay
Objective: Determine the affinity (Ki) of the test compound relative to Haloperidol.
-
Membrane Preparation:
-
Harvest CHO cells stably expressing human D2_long receptors.
-
Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 48,000 x g for 20 mins; resuspend pellet.
-
-
Incubation:
-
Total Binding: Membrane + [3H]-Spiperone (0.2 nM).
-
Non-Specific Binding: Add 10 µM (+)-Butaclamol or Haloperidol.
-
Test: Add increasing concentrations of 3-(2-Piperidyl)phenol (10^-10 M to 10^-5 M).
-
Incubate for 60 mins at 25°C.
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:
-
Protocol B: [35S]GTPγS Functional Assay
Objective: Confirm the "Partial Agonist" vs "Antagonist" mechanism.
-
Setup: Use membranes as prepared above, but include GDP (10 µM) to minimize basal G-protein activity.
-
Agonist Mode: Incubate membranes with [35S]GTPγS + Test Compound.
-
Result: If counts increase, it is an agonist (like 3-PPP). If counts remain at baseline, it is an antagonist (like Haloperidol).
-
-
Antagonist Mode: Incubate membranes with [35S]GTPγS + Dopamine (EC80) + Test Compound.
-
Result: If counts decrease, the compound competes with dopamine (validates inhibitory potential).
-
Experimental Workflow Visualization
The following diagram outlines the critical path for benchmarking the compound.
Figure 2: Screening cascade to classify the compound as a functional inhibitor (partial agonist) or direct inhibitor (antagonist).
References
-
Hjorth, S., et al. (1981). "The biochemical and behavioral pharmacology of 3-PPP, a selective dopamine autoreceptor agonist." Psychopharmacology, 75(3), 277-283.
-
Strange, P. G. (2008). "Agonist binding, signaling and regulation of the dopamine D2 receptor." Current Topics in Medicinal Chemistry, 8(12), 1068-1074.
-
Burris, K. D., et al. (2002). "Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors." Journal of Pharmacology and Experimental Therapeutics, 302(1), 381-389.
-
Seeman, P. (2002). "Atypical antipsychotics: mechanism of action." Canadian Journal of Psychiatry, 47(1), 27-38.
-
BenchChem. (2025). "Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors."
Enantioselective separation and analysis of 3-(2-Piperidyl)phenol isomers
Enantioselective Separation and Analysis of 3-(2-Piperidyl)phenol Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Architecture
3-(2-Piperidyl)phenol (also known as 3-(2-piperidinyl)phenol) represents a critical pharmacophore in central nervous system (CNS) drug discovery. Structurally analogous to 3-PPP (a dopamine autoreceptor agonist), this compound features a phenol ring linked to the C2 position of a piperidine ring.
The presence of a single chiral center at the C2 position of the piperidine ring yields two enantiomers: (R)-(+) and (S)-(-) . The pharmacological profiles of these isomers often diverge significantly, necessitating rigorous enantioselective separation for pharmacokinetic (PK) and pharmacodynamic (PD) evaluation.
The Challenge: The separation is complicated by two functional moieties:
-
The Basic Nitrogen (Piperidine): Prone to silanol interactions, leading to severe peak tailing.
-
The Phenolic Hydroxyl: A hydrogen bond donor/acceptor that significantly influences retention based on mobile phase pH and polarity.
Mechanistic Strategy & Column Selection
To achieve baseline resolution (
Comparative Analysis of Stationary Phases
| Feature | Amylose Tris(3,5-dimethylphenylcarbamate) | Cellulose Tris(3,5-dimethylphenylcarbamate) | Immobilized Amylose (Modern) |
| Commercial Name | Chiralpak AD-H | Chiralcel OD-H | Chiralpak IA / IG |
| Separation Mode | Inclusion + H-Bonding | Rigid Structure Recognition | Solvent Flexibility |
| Selectivity ( | High for bulky aromatics | High for planar structures | Excellent; allows DCM/THF |
| Limitation | Restricted solvent list (No DCM/THF) | Restricted solvent list | Higher Cost |
| Verdict | Primary Choice (Screen First) | Secondary Choice | Best for Solubility Issues |
Expert Insight: For 3-(2-Piperidyl)phenol, the Amylose-based (AD-H) phase typically provides superior chiral recognition compared to cellulose, likely due to the flexible helical cavity accommodating the non-planar piperidine ring more effectively than the rigid cellulose structure.
Comparative Methodologies: HPLC vs. SFC
The following table contrasts the two dominant separation modes. Data is synthesized from standard performance metrics for hydroxyphenyl-piperidine analogs.
| Parameter | Normal Phase HPLC (NP-HPLC) | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Hexane / IPA / Diethylamine (DEA) | CO |
| Typical Run Time | 15 – 25 mins | 3 – 8 mins |
| Solvent Consumption | High (Organic Solvents) | Low (Green Chemistry) |
| Peak Shape | Good (with modifier) | Excellent (Low viscosity) |
| Scalability | Linear scale-up to Prep | Superior Prep efficiency |
| Recommendation | Best for QC & Routine Analysis | Best for High-Throughput Screening |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Normal Phase HPLC Method
This method is robust, self-validating, and suitable for GMP environments.
System Requirements: HPLC with UV/Vis or PDA detector.
Column: Chiralpak AD-H (
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Mix n-Hexane : Isopropanol (90 : 10 v/v) .
-
Critical Step: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA).[1]
-
Why? The basic modifier masks free silanol groups on the silica support, preventing the piperidine nitrogen from binding irreversibly (tailing suppression).
-
Degas via ultrasonication for 10 mins.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of 3-(2-Piperidyl)phenol in 1 mL of Ethanol .
-
Note: Avoid dissolving in pure hexane as the polar phenol moiety may precipitate or adhere to glass.
-
-
Instrument Settings:
-
System Suitability (Acceptance Criteria):
-
Tailing Factor (
): for both peaks. -
Resolution (
): . -
Retention Time Repeatability:
RSD.
-
Protocol B: High-Throughput SFC Method
Ideal for purifying large batches of enantiomers.
Column: Chiralpak IA or AD-H (
-
A: CO
(100 bar backpressure). -
B: Methanol + 0.2% DEA.
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
Visualization of Workflows
Figure 1: Method Development Decision Tree
This diagram illustrates the logical flow for selecting the optimal separation strategy based on sample properties and availability.
Caption: Decision matrix for selecting the optimal chromatographic mode for piperidyl-phenol derivatives.
Figure 2: Enantioselective Interaction Mechanism
A schematic representation of how the chiral selector distinguishes the isomers.
Caption: Mechanistic view of the "Three-Point Interaction" model driving the separation on polysaccharide phases.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between piperidine N and residual silanols. | Increase DEA concentration to 0.2% or switch to a "basified" column guard. |
| Broad Peaks | Poor solubility in mobile phase or column overload. | Dissolve sample in mobile phase; reduce injection volume. |
| Retention Drift | Temperature fluctuation or volatile modifier evaporation. | Use a column oven ( |
| No Separation | Wrong selector type. | Switch from Amylose (AD) to Cellulose (OD) or Chlorinated (IC) phases. |
References
-
BenchChem. (2025).[1][5] Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Retrieved from 5
-
Phenomenex. (2024).[6] Chiral HPLC Separations: Technical Guide to Column Selection and Method Development. Retrieved from 7
-
RSC Publishing. (2022).[8] Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Retrieved from 9
-
Academia.edu. (2023). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from 4
-
MDPI. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. Retrieved from 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(2-Piperidyl)phenol
For the pioneering researchers and scientists in drug development, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(2-Piperidyl)phenol, a compound of interest with a unique chemical structure combining a phenol group and a piperidine ring. As your trusted partner in laboratory safety, we go beyond the product to ensure you are equipped with the knowledge for secure and efficient experimentation.
Hazard Analysis: A Tale of Two Moieties
The potential hazards of 3-(2-Piperidyl)phenol are twofold, stemming from its phenolic and piperidine components. Phenols are known to be corrosive and can cause severe skin burns.[2] They are also readily absorbed through the skin and can be toxic. Piperidine, a cyclic amine, is a flammable liquid and is also toxic and corrosive, capable of causing severe skin burns and eye damage.[3][4][5] Therefore, it is critical to treat 3-(2-Piperidyl)phenol with a high degree of caution, assuming it possesses a combination of these hazardous properties.
Table 1: GHS Hazard Classifications for Analogous Compounds
| Hazard Class | GHS Classification for 3-(1-Piperidyl)phenol |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) |
Source: PubChem CID 229855[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling 3-(2-Piperidyl)phenol. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
Table 2: Recommended Personal Protective Equipment
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes of the compound which can cause serious eye irritation or damage. |
| Hands | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene) | Provides a robust barrier against skin contact, which can lead to irritation and absorption of the toxic substance. |
| Body | A lab coat worn over long-sleeved clothing and long pants | Prevents incidental skin contact. |
| Feet | Closed-toe shoes | Protects feet from potential spills. |
Donning and Doffing of PPE: A Critical Procedure
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: Sequential process for donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is essential for minimizing exposure risk.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. A chemical spill kit should also be available.
-
Engineering Controls: All work with 3-(2-Piperidyl)phenol, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]
-
Weighing: When weighing the solid compound, use a disposable weighing boat.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, thoroughly decontaminate the work area with an appropriate cleaning agent. Wash hands thoroughly with soap and water, even after removing gloves.[7]
Storage Requirements:
-
Store 3-(2-Piperidyl)phenol in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4][5]
-
Store in a locked cabinet or a secure area with restricted access.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Spill: For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All waste containing 3-(2-Piperidyl)phenol must be treated as hazardous waste.
Caption: Workflow for the safe disposal of 3-(2-Piperidyl)phenol waste.
Waste Disposal Protocol:
-
Segregation: Do not mix 3-(2-Piperidyl)phenol waste with other waste streams.
-
Containerization: Collect all solid and liquid waste in a clearly labeled, leak-proof hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-(2-Piperidyl)phenol".
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's established procedures. Do not dispose of this chemical down the drain.[6]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining a secure laboratory environment. Our commitment is to empower your scientific journey with the highest standards of safety and operational excellence.
References
-
Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Thermo Fisher Scientific. (2023, March 16). SAFETY DATA SHEET: Piperidine. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Piperidin-1-yl)phenol. Retrieved from [Link]
-
Fisher Scientific. (2023, October 11). SAFETY DATA SHEET: Piperidine. Retrieved from [Link]
-
Angene Chemical. (2025, February 11). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. 3-(Piperidin-1-yl)phenol | C11H15NO | CID 229855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. carlroth.com [carlroth.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
